BSI-401
描述
Structure
3D Structure
属性
IUPAC Name |
5-iodo-6-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4INO4/c10-9-5-1-4-8(12)15-7(5)3-2-6(9)11(13)14/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIZMDFKRKHHGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=C(C=C2)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4INO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.04 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142404-10-2 | |
| Record name | BSI-401 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142404102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Iodo-6-nitrochromen-2-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MS422R2L6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Iniparib Enigma: Deconstructing the Mechanism of a Former PARP Inhibitor in DNA Repair
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 13, 2025
Executive Summary
Iniparib (BSI-401), once a promising poly(ADP-ribose) polymerase (PARP) inhibitor that showed initial success in clinical trials for triple-negative breast cancer, ultimately failed to demonstrate efficacy in later-stage studies.[1][2] This guide delves into the core of iniparib's mechanism of action, revealing a scientific narrative that has pivoted from targeted PARP inhibition to a more complex and multifaceted mode of cytotoxicity. Preclinical evidence now strongly indicates that iniparib is not a bona fide PARP inhibitor.[1][3] Instead, its anticancer effects are likely attributable to the induction of reactive oxygen species (ROS) and the non-selective modification of cysteine-containing proteins.[4] This document provides a comprehensive overview of the experimental evidence, detailed protocols for key assays, and a critical analysis of the data that has reshaped our understanding of iniparib's biological activity.
The Initial Hypothesis: Iniparib as a Covalent PARP Inhibitor
Iniparib (4-iodo-3-nitrobenzamide) was initially characterized as a prodrug that, upon intracellular nitro-reduction, would be converted to a reactive nitroso metabolite. This metabolite was proposed to covalently bind to the zinc finger domain of PARP1, leading to irreversible inhibition of its enzymatic activity.[5][6] This mechanism, distinct from the NAD+-competitive inhibition of other PARP inhibitors like olaparib and veliparib, garnered significant interest.[7] The rationale for its use in oncology, particularly in cancers with deficiencies in homologous recombination (HR) such as those with BRCA mutations, was based on the concept of synthetic lethality. By inhibiting PARP-mediated single-strand break (SSB) repair, unrepaired SSBs would be converted to double-strand breaks (DSBs) during replication. In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to cell death.[8][9]
Initial Phase II clinical trials in combination with chemotherapy showed promising results in patients with triple-negative breast cancer and recurrent ovarian cancer, lending credence to its proposed mechanism.[5][10]
Challenging the PARP Inhibition Hypothesis: Comparative Preclinical Evidence
Subsequent, more rigorous preclinical studies began to challenge the classification of iniparib as a true PARP inhibitor. Head-to-head comparisons with well-characterized PARP inhibitors, olaparib and veliparib, revealed that iniparib failed to exhibit the hallmark cellular effects of PARP inhibition.[1][3]
Lack of Selective Toxicity in Homologous Recombination-Deficient Cells
A key characteristic of genuine PARP inhibitors is their selective cytotoxicity towards cells with deficient homologous recombination (HR) pathways, such as those with BRCA1 or BRCA2 mutations. However, studies demonstrated that iniparib, unlike olaparib and veliparib, did not show significant selective killing of HR-deficient cells.[1][6]
Failure to Inhibit Poly(ADP-ribose) Polymer Synthesis in Intact Cells
Direct measurement of PARP activity in cells treated with iniparib showed a lack of inhibition of poly(ADP-ribose) (pADPr) synthesis, a direct downstream product of PARP activation. In contrast, olaparib and veliparib effectively suppressed pADPr formation in response to DNA damage.[1][3]
Insensitivity to Topoisomerase I Poisons
PARP inhibitors are known to sensitize cells to topoisomerase I poisons like camptothecin and topotecan. Iniparib failed to demonstrate this synergistic effect, further distinguishing it from other PARP inhibitors.[1][3]
Comparative Cytotoxicity
Cytotoxicity assays consistently showed that olaparib was a more potent inhibitor of cell growth across various breast cancer cell lines compared to iniparib.[3][11]
Table 1: Comparative IC50 Values of Iniparib and Olaparib in Breast Cancer Cell Lines
| Assay Type | Drug | Cell Line Panel (n=12) | IC50 Range (µM) | Reference |
| MTT Assay | Olaparib | TNBC and non-TNBC | 3.7 - 31 | [3] |
| MTT Assay | Iniparib | TNBC and non-TNBC | 13 - 70 | [3] |
| Colony Formation Assay | Olaparib | TNBC and non-TNBC | <0.01 - 2.5 | [3] |
| Colony Formation Assay | Iniparib | TNBC and non-TNBC | >10 | [7] |
TNBC: Triple-Negative Breast Cancer
Unveiling the Alternative Mechanisms of Action
With compelling evidence against its role as a PARP inhibitor, research shifted towards identifying the true molecular mechanisms underlying iniparib's cytotoxicity.
Induction of Reactive Oxygen Species (ROS)
One of the leading alternative hypotheses is that iniparib's anticancer effects are mediated through the generation of reactive oxygen species (ROS). This is thought to occur through a mechanism where a metabolite of iniparib uncouples the mitochondrial electron transport chain, leading to the production of cytotoxic levels of ROS. This is supported by observations that iniparib treatment leads to the activation of the Nrf2 transcription factor, a key regulator of the cellular antioxidant response.
Caption: Proposed mechanism of ROS-induced cytotoxicity by iniparib.
Non-selective Modification of Cysteine-Containing Proteins
Another significant finding is that iniparib and its metabolites can non-selectively modify cysteine residues in a wide range of cellular proteins.[4] This covalent modification could disrupt the function of numerous proteins, leading to broad cellular dysfunction and cytotoxicity. This mechanism is independent of PARP activity and could explain the cytotoxic effects observed at high concentrations of iniparib.[6]
Induction of DNA Damage and Cell Cycle Arrest
While not a PARP inhibitor, iniparib has been shown to induce DNA damage, as evidenced by the formation of γ-H2AX foci, a marker of double-strand breaks.[5][12] It also provokes cell cycle arrest at the G2/M phase.[5][13] However, these effects are observed at concentrations that do not inhibit PARP, suggesting they are downstream consequences of its other cellular activities, such as ROS production or widespread protein modification.[5]
Experimental Protocols for Key Assays
This section provides an overview of the methodologies used in the pivotal studies that have defined our current understanding of iniparib's mechanism of action.
Cell Viability and Cytotoxicity Assays (MTT and Colony Formation)
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Failure of Iniparib to Inhibit Poly(ADP-ribose) Polymerase in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. News in Proteomics Research: Iniparib Nonselectively Modifies Cysteine-Containing Proteins in Tumor Cells and Is Not a Bona Fide PARP Inhibitor [proteomicsnews.blogspot.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
BSI-401: A Targeted Approach to Pancreatic Cancer Therapy Through PARP-1 Inhibition
For Immediate Release
Brisbane, CA – BSI-401, a novel small molecule inhibitor, has been identified as a potent and selective antagonist of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the cellular DNA damage response. This targeted mechanism of action positions this compound as a promising therapeutic agent, particularly in the context of pancreatic cancer, a disease with historically limited treatment options. Developed by BiPar Sciences, Inc., this compound has demonstrated significant antitumor activity both as a monotherapy and in combination with conventional chemotherapeutic agents.
The Therapeutic Target: PARP-1
The primary therapeutic target of this compound is Poly(ADP-ribose) polymerase-1 (PARP-1) .[1][2] PARP-1 is a nuclear enzyme that plays a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Upon detection of a DNA SSB, PARP-1 binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.
In cancer cells, which often have defects in other DNA repair pathways such as homologous recombination, the inhibition of PARP-1-mediated SSB repair can lead to the accumulation of unresolved SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In cells with compromised DSB repair machinery (e.g., those with BRCA1/2 mutations), this accumulation of DSBs triggers apoptosis and cell death, a concept known as synthetic lethality.
Mechanism of Action
This compound functions as a catalytic inhibitor of PARP-1. By binding to the enzyme's active site, it prevents the synthesis of PAR, thereby trapping PARP-1 on the DNA at the site of the single-strand break. This "trapped" PARP-1-DNA complex is itself a cytotoxic lesion that can further disrupt DNA replication and lead to the formation of double-strand breaks.
The therapeutic strategy for this compound, particularly in pancreatic cancer, involves not only exploiting synthetic lethality in tumors with inherent DNA repair deficiencies but also its ability to potentiate the effects of DNA-damaging chemotherapies like oxaliplatin.[1] Oxaliplatin induces DNA adducts that are recognized and processed by the BER pathway, a process in which PARP-1 is a key player. By inhibiting PARP-1, this compound prevents the efficient repair of oxaliplatin-induced DNA damage, leading to enhanced cancer cell death.
Quantitative Analysis of this compound Activity
The in vitro efficacy of this compound has been evaluated across various pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, demonstrates its significant cytotoxic effects.
| Cell Line | Description | This compound IC50 (µM) |
| A16 (PARP-1+/+) | Mouse Embryonic Fibroblasts | Sensitive |
| A12 (PARP-1-/-) | Mouse Embryonic Fibroblasts | Twice as resistant as A16 |
| Pancreatic Cancer Cell Lines | (Specific lines not detailed in abstract) | Potent antitumor effect |
Note: Specific IC50 values for individual pancreatic cancer cell lines were not available in the public abstracts of the primary literature. The data indicates a preferential effect on PARP-1 expressing cells.[1]
Experimental Protocols
The following outlines the general methodologies employed in the preclinical evaluation of this compound.
In Vitro Cytotoxicity Assay
The antitumor activity of this compound as a single agent was assessed using a cell proliferation assay.
Objective: To determine the dose-dependent effect of this compound on the viability of pancreatic cancer cells and to confirm the on-target effect using PARP-1 knockout and wild-type cell lines.
Methodology:
-
Cell Seeding: A12 (PARP-1-/-) and A16 (PARP-1+/+) mouse embryonic fibroblast (MEF) lines, along with various human pancreatic cancer cell lines, were seeded in 96-well plates at a density of 1.0 × 10³ cells/well.
-
Drug Treatment: The day after seeding, cells were treated with escalating doses of this compound. A vehicle control (DMSO) was also included.
-
Incubation: Cells were incubated with the drug for 48 hours.
-
Drug Removal and Recovery: The medium containing this compound was removed, and the cells were washed twice with phosphate-buffered saline (PBS). Fresh medium was then added to each well.
-
Assessment of Cell Viability: After a 5-day incubation period, the relative number of viable cells was determined using a colorimetric immunoassay, such as the BrdU (Bromodeoxyuridine) assay. This assay measures the incorporation of BrdU into newly synthesized DNA, which is indicative of cell proliferation.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells. The IC50 value was determined from the dose-response curve.
Visualizing the Core Concepts
This compound Mechanism of Action
Caption: Mechanism of this compound as a PARP-1 inhibitor leading to cancer cell death.
In Vitro Cytotoxicity Experimental Workflow
References
BSI-401: A Technical Guide to its PARP-1 Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSI-401 is a potent, orally active, non-covalently binding inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway.[1] Developed by BiPar Sciences, Inc., this compound has demonstrated significant antitumor activity, both as a monotherapy and in combination with DNA-damaging agents, in preclinical models of pancreatic cancer.[1][2][3] This technical guide provides a comprehensive overview of the this compound PARP-1 inhibition pathway, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
This compound is a derivative of 6-iodo-5-amino-1,2-benzopyrone and has shown promise in overcoming resistance to DNA-damaging chemotherapies by preventing the repair of single-strand DNA breaks (SSBs), leading to the accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies.
Core Mechanism: PARP-1 Inhibition
PARP-1 is a nuclear enzyme that plays a critical role in DNA repair. Upon detection of DNA single-strand breaks, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[1][4] This process, known as PARylation, serves as a scaffold to recruit other DNA repair enzymes to the site of damage.
This compound exerts its therapeutic effect by competitively inhibiting the catalytic activity of PARP-1. By blocking the synthesis of PAR, this compound prevents the recruitment of the DNA repair machinery, leading to the persistence of SSBs. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks. In cancer cells with compromised homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, resulting in genomic instability and apoptotic cell death. This mechanism is known as synthetic lethality.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the this compound PARP-1 inhibition pathway and a typical experimental workflow for evaluating its efficacy.
Caption: this compound inhibits PARP-1, leading to unrepaired SSBs, DSB formation during replication, and apoptosis.
Caption: Workflow for preclinical evaluation of this compound's anticancer activity.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound in an Orthotopic Pancreatic Cancer Mouse Model [1][3]
| Treatment Group | Administration Route | Dosing Schedule | Median Survival (days) | P-value (vs. No Treatment) |
| No Treatment | - | - | 46 | - |
| This compound | Intraperitoneal (IP) | 200 mg/kg, once a week for 4 weeks | 144 | 0.0018 |
| This compound | Oral | 400 mg/kg, 5 days/week for 4 weeks | 194 | 0.0017 |
| This compound + Oxaliplatin | IP | This compound: 200 mg/kg QW x 4; Oxaliplatin: 5 mg/kg QW x 4 | 132 | 0.0063 |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Description | IC50 of this compound | Reference |
| A16 (PARP-1+/+) MEFs | Mouse Embryonic Fibroblasts (Wild-Type) | Sensitive | [1] |
| A12 (PARP-1-/-) MEFs | Mouse Embryonic Fibroblasts (PARP-1 Knockout) | Twice as resistant as A16 cells | [1] |
| Pancreatic Cancer Cell Lines | (e.g., COLO357FG, MiaPaCa-2) | Potent cytotoxic activity observed | [1] |
| COLO357FG & MiaPaCa-2 | Human Pancreatic Cancer | Complete suppression of colony formation at 2.5-5 µM | [1] |
Note: Specific IC50 values for the enzymatic activity of this compound against PARP-1 and for its cytotoxic effects on various pancreatic cancer cell lines are not publicly available in the reviewed literature. The data presented reflects the reported observations.
Experimental Protocols
PARP-1 Dependent Cytotoxicity Assay
Objective: To determine if the cytotoxic effect of this compound is dependent on the presence of PARP-1.
Materials:
-
A16 (PARP-1+/+) and A12 (PARP-1-/-) mouse embryonic fibroblast (MEF) cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed A16 and A12 MEF cells into separate 96-well plates at a density of 1.0 × 10³ cells/well and incubate overnight.[1]
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should be included.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plates for 24 hours.[1]
-
After 24 hours, remove the medium containing this compound, wash the cells twice with phosphate-buffered saline (PBS), and add fresh medium.[1]
-
Incubate the plates for an additional 4 days (total of 5 days from initial seeding).[1]
-
Assess cell viability using a standard MTT or other viability assay according to the manufacturer's protocol.
-
Calculate the relative cell viability for each concentration compared to the vehicle control and determine the IC50 values for both cell lines. A significantly higher IC50 in A12 cells compared to A16 cells indicates PARP-1 dependent cytotoxicity.[1]
Orthotopic Pancreatic Cancer Mouse Model and this compound Treatment
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Luciferase-expressing human pancreatic cancer cells (e.g., COLO357FG-luc)
-
Matrigel
-
Surgical instruments for laparotomy
-
This compound formulation for oral and intraperitoneal administration
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Allow tumors to establish for approximately 7-10 days.
-
Monitor tumor growth weekly using bioluminescence imaging. Inject mice with D-luciferin and image using an in vivo imaging system.[5]
-
-
This compound Administration:
-
Efficacy Assessment:
-
Continue to monitor tumor burden via bioluminescence imaging throughout the treatment period.
-
Monitor the overall health and body weight of the mice to assess toxicity.
-
Record the survival of mice in each group and perform Kaplan-Meier survival analysis.[1]
-
Conclusion
This compound is a promising PARP-1 inhibitor with demonstrated preclinical efficacy in pancreatic cancer models. Its mechanism of action, centered on the inhibition of DNA repair leading to synthetic lethality, provides a strong rationale for its further development, particularly in combination with DNA-damaging agents. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader class of PARP inhibitors. Further investigation is warranted to fully elucidate its clinical utility.
References
- 1. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The taming of PARP1 and its impact on NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Orthotopic Models of Pancreatic Cancer to Study PDT - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on BSI-401 (Iniparib) and Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on BSI-401, a compound investigated for its anti-cancer properties. Initially developed by BiPar Sciences as a poly(ADP-ribose) polymerase (PARP) 1 inhibitor, subsequent research has sparked discussion regarding its precise mechanism of action.[1][2] This document summarizes the key preclinical findings, experimental methodologies, and explores the signaling pathways associated with this compound's effects on cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound, focusing on its efficacy as a single agent and in combination with other chemotherapeutic agents.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| A16 (PARP-1+/+) | Mouse Embryonic Fibroblast | ~25 | Sensitive to this compound.[3] |
| A12 (PARP-1-/-) | Mouse Embryonic Fibroblast | ~50 | Twice as resistant as PARP-1 expressing cells.[3] |
Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models
| Treatment Group | Administration Route | Dosage | Median Survival (days) | P-value vs. No Treatment |
| No Treatment | - | - | 46 | - |
| This compound | Intraperitoneal | 200 mg/kg QW x 4 | 144 | 0.0018 |
| No Treatment | - | - | 73 | - |
| This compound | Oral | 400 mg/kg (QD5+R2) x 4 | 194 | 0.0017 |
| This compound + Oxaliplatin | - | - | 132 | 0.0063 |
Data extracted from a study using orthotopic nude mouse models with luciferase-expressing pancreatic cancer cells.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
1. In Vitro Cell Growth Inhibition Assay
-
Cell Lines: A12 (PARP-1-/-) and A16 (PARP-1+/+) mouse embryonic fibroblast (MEF) lines were used to evaluate the PARP-1 dependent cytotoxicity of this compound.[3]
-
Seeding: On day 0, cells were seeded at a density of 1.0 × 10³ cells/well in a 96-well plate.[3]
-
Treatment: On the following day, cells were treated with increasing doses of this compound. The compound was initially dissolved in 100% DMSO to create a 10 mM stock solution, with the final DMSO concentration in the assay not exceeding 0.1%.[3]
-
Incubation and Measurement: On day 2, the medium containing the drug was removed, cells were washed twice with phosphate-buffered saline (PBS), and fresh medium was added. After 5 days of incubation, the relative viable cell numbers were determined using a cell proliferation enzyme-linked immunosorbent assay (ELISA), specifically a BrdU colorimetric immunoassay.[3]
2. In Vivo Pancreatic Cancer Orthotopic Xenograft Model
-
Animal Model: Orthotopic nude mouse models were established using luciferase-expressing pancreatic cancer cells.[4]
-
Drug Preparation: For in vivo studies, this compound was dissolved in either 100% DMSO for intraperitoneal administration or an oral vehicle (1% sodium carboxymethylcellulose, 0.5% sodium lauryl sulfate, and 0.05% antifoam) for oral administration.[3]
-
Treatment Regimen:
-
Intraperitoneal: 200 mg/kg of this compound administered once a week for four weeks (QW x 4).[4]
-
Oral: 400 mg/kg of this compound administered daily for five consecutive days followed by two days of rest, for four weeks [(QD5+R2) x 4].[4]
-
Combination Therapy: this compound was also evaluated in combination with oxaliplatin.[4]
-
-
Efficacy Evaluation: Antitumor activity was assessed by monitoring tumor burden and survival of the mice.[4]
3. Assessment of Oxaliplatin-Induced Neurotoxicity
-
Animal Model: The effect of this compound on preventing oxaliplatin-induced acute cold allodynia was measured in rats.[4]
-
Methodology: A temperature-controlled plate was used to assess the sensitivity to cold stimuli, a characteristic symptom of oxaliplatin-induced neurotoxicity.[4]
Signaling Pathways and Mechanisms of Action
This compound was initially developed as a PARP-1 inhibitor. The intended mechanism of action is centered on the inhibition of DNA repair pathways in cancer cells, leading to synthetic lethality, particularly in cells with existing DNA repair deficiencies.
Intended Mechanism of Action: PARP Inhibition and DNA Repair
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[5] When PARP is inhibited, these SSBs are not repaired and can lead to the formation of double-strand breaks (DSBs) during DNA replication.[5] In normal cells, these DSBs can be repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1/2), the DSBs cannot be effectively repaired, leading to cell death. This concept is known as synthetic lethality.
References
- 1. Failure of Iniparib to Inhibit Poly(ADP-ribose) Polymerase in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OR | Free Full-Text | Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials [techscience.com]
An In-Depth Technical Guide to BSI-401: A PARP-1 Inhibitor for Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BSI-401 is an investigational small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway. Preclinical studies have demonstrated its potential as a monotherapy and in combination with DNA-damaging agents, such as oxaliplatin, for the treatment of pancreatic cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. While the specific Investigational New Drug (IND) number for this compound is not publicly available, this document synthesizes the existing scientific literature to support further research and development efforts.
Mechanism of Action: PARP-1 Inhibition
This compound exerts its therapeutic effect by targeting PARP-1, an enzyme critical for the repair of single-strand DNA breaks (SSBs). In the context of cancer therapy, particularly in combination with DNA-damaging agents like oxaliplatin, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to synthetic lethality and apoptotic cell death.[1]
Signaling Pathway
The inhibition of PARP-1 by this compound disrupts the normal DNA damage response pathway. The following diagram illustrates the central role of PARP-1 in DNA repair and the consequences of its inhibition.
Preclinical Data
Preclinical studies have evaluated the efficacy of this compound as a single agent and in combination with oxaliplatin in pancreatic cancer models. The data highlights its potent anti-tumor activity and its ability to mitigate chemotherapy-induced side effects.
In Vitro Studies
| Cell Line | Treatment | IC50 | Synergy (Combination Index) | Reference |
| COLO357FG (Pancreatic) | This compound | Data not specified | Synergistic with oxaliplatin | [1] |
| MiaPaCa-2 (Pancreatic) | This compound | Data not specified | Synergistic with oxaliplatin | [1] |
In Vivo Studies (Orthotopic Pancreatic Cancer Mouse Model)
| Treatment Group | Dosage and Schedule | Median Survival (days) | P-value vs. Control | Reference |
| Control (No Treatment) | - | 46 | - | [1] |
| This compound (intraperitoneal) | 200 mg/kg, once a week for 4 weeks | 144 | 0.0018 | [1] |
| This compound (oral) | 400 mg/kg, 5 days a week for 4 weeks | 194 | 0.0017 | [1] |
| This compound + Oxaliplatin | This compound (as above) + Oxaliplatin | 132 | 0.0063 | [1] |
Experimental Protocols
Orthotopic Pancreatic Cancer Mouse Model with Bioluminescence Imaging
This protocol describes the establishment of an orthotopic pancreatic cancer model in nude mice using luciferase-expressing cancer cells, allowing for non-invasive tumor monitoring.
Materials:
-
Luciferase-expressing pancreatic cancer cells (e.g., COLO357FG-luc)
-
Matrigel
-
Nude mice (e.g., athymic NCr-nu/nu)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Sutures
-
In vivo imaging system (e.g., IVIS)
-
D-luciferin
Procedure:
-
Cell Preparation: Culture luciferase-expressing pancreatic cancer cells to 80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^6 cells per 50 µL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave and sterilize the left upper abdominal quadrant.
-
Surgical Procedure: Make a small incision (~1 cm) in the skin and peritoneum to expose the spleen and the tail of the pancreas.
-
Tumor Cell Implantation: Gently exteriorize the spleen to visualize the pancreatic tail. Using a 30-gauge needle, slowly inject 50 µL of the cell suspension into the pancreatic tail. A small, pale wheal should be visible at the injection site.
-
Closure: Carefully return the spleen and pancreas to the abdominal cavity. Close the peritoneum and skin with sutures.
-
Bioluminescence Imaging: For tumor growth monitoring, administer D-luciferin intraperitoneally (e.g., 150 mg/kg). After approximately 10-15 minutes, image the anesthetized mouse using an in vivo imaging system to quantify the bioluminescent signal.
In Vitro Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound and/or oxaliplatin.
Materials:
-
Pancreatic cancer cell lines (e.g., COLO357FG, MiaPaCa-2)
-
96-well plates
-
Complete culture medium
-
This compound and Oxaliplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound, oxaliplatin, and their combination. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is used to quantitatively determine the interaction between this compound and oxaliplatin (synergism, additivity, or antagonism).
Procedure:
-
Data Collection: Perform the MTT assay with a range of concentrations for each drug alone and in combination at a constant ratio.
-
Dose-Effect Curves: Generate dose-effect curves for each drug and the combination.
-
Combination Index (CI) Calculation: Use software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
In Vivo PAR Polymer Formation Assay
This assay is used to confirm the in vivo target engagement of this compound by measuring the inhibition of PARP-1 activity in tumor tissues.
Materials:
-
Tumor-bearing mice treated with this compound
-
Liquid nitrogen
-
Tissue homogenizer
-
Lysis buffer
-
PARP activity assay kit (commercial or in-house)
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Tissue Collection: At various time points after this compound administration, euthanize the mice and excise the tumors. Immediately snap-freeze the tumors in liquid nitrogen.
-
Tissue Homogenization: Homogenize the frozen tumor tissue in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the tumor lysates.
-
PARP Activity Assay: Follow the manufacturer's instructions for the PARP activity assay to measure the amount of PAR polymer formed. Normalize the results to the total protein concentration.
Oxaliplatin-Induced Cold Allodynia Test
This behavioral test assesses the neuroprotective effect of this compound against a common side effect of oxaliplatin.
Materials:
-
Rats or mice
-
Oxaliplatin
-
This compound
-
Cold plate apparatus or acetone
-
Timer
Procedure:
-
Drug Administration: Administer oxaliplatin to induce cold allodynia. In the treatment group, co-administer this compound.
-
Behavioral Testing:
-
Cold Plate Test: Place the animal on a cold plate set to a specific temperature (e.g., 4°C) and record the latency to the first sign of pain (e.g., paw licking, jumping).
-
Acetone Test: Apply a drop of acetone to the plantar surface of the hind paw and measure the duration of paw withdrawal or licking.
-
-
Data Analysis: Compare the response latencies or durations between the control and this compound treated groups to determine if this compound alleviates cold allodynia.
Conclusion
This compound is a promising PARP-1 inhibitor with demonstrated preclinical efficacy in pancreatic cancer models, both as a monotherapy and in synergy with oxaliplatin. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular mechanisms of synergy with other agents and on conducting well-designed clinical trials to translate these preclinical findings to patients with pancreatic cancer.
References
The Rise and Re-evaluation of a Putative PARP Inhibitor: A Technical History of BSI-401 and its Predecessor, Iniparib (BSI-201)
For Immediate Release
This technical guide provides an in-depth overview of the discovery, development, and subsequent mechanistic re-evaluation of BSI-401 and its closely related predecessor, iniparib (BSI-201). Developed by BiPar Sciences, these compounds were initially heralded as promising Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs targeting DNA repair pathways in cancer cells. This document, intended for researchers, scientists, and drug development professionals, details the preclinical and clinical findings, the evolution of our understanding of their mechanism of action, and the ultimate trajectory of their development.
Executive Summary
BiPar Sciences, founded in 2002, initiated a research program focused on developing PARP inhibitors for oncology.[1] Their lead candidate, iniparib (BSI-201), advanced to late-stage clinical trials, generating initial excitement, particularly in triple-negative breast cancer (TNBC). This compound was developed as a follow-on, orally available compound with promising preclinical activity in pancreatic cancer models. However, the development of iniparib was halted after a Phase III trial in TNBC failed to meet its primary endpoints.[2][3] Subsequent research revealed that iniparib was not a bona fide PARP inhibitor but rather a non-selective modifier of cysteine-containing proteins, leading to a significant re-evaluation of its biological activity. This guide will chronologically detail this journey, presenting the quantitative data and experimental methodologies that defined its path.
Discovery and Development Timeline
The development of this compound is intrinsically linked to the trajectory of its parent compound, iniparib (BSI-201).
-
2002: BiPar Sciences is founded with a focus on developing tumor-selective cancer therapies.[1]
-
Pre-2009: BiPar Sciences develops a pipeline of PARP inhibitors, with iniparib (BSI-201) as the lead candidate and this compound as a follow-on compound.
-
2009: BiPar Sciences is acquired by sanofi-aventis, largely based on the promising early data for iniparib.
-
2009: A significant preclinical study on this compound is published, demonstrating its efficacy in pancreatic cancer models as a single agent and in combination with oxaliplatin.
-
2011: Promising Phase II clinical trial results for iniparib in combination with chemotherapy for metastatic triple-negative breast cancer are published in the New England Journal of Medicine.[4]
-
2011: Sanofi-aventis announces that the Phase III clinical trial of iniparib in metastatic triple-negative breast cancer did not meet its co-primary endpoints of overall survival and progression-free survival.[2]
-
Post-2011: Further research reveals that iniparib's mechanism of action is not primarily through PARP inhibition but through covalent modification of cysteine-containing proteins.[5][6][7][8]
-
Present: The development of both iniparib and this compound has been discontinued.
This compound: Preclinical Development in Pancreatic Cancer
This compound was investigated as an orally available PARP inhibitor. A key preclinical study explored its efficacy in orthotopic nude mouse models of pancreatic cancer.
Preclinical Efficacy of this compound in Pancreatic Cancer
The study demonstrated that this compound, both as a single agent and in combination with oxaliplatin, significantly reduced tumor burden and prolonged survival in mouse models of pancreatic cancer.
| Treatment Group | Dosing Regimen | Median Survival (days) | P-value (vs. No Treatment) |
| No Treatment | - | 46 | - |
| This compound (Intraperitoneal) | 200 mg/kg, once weekly for 4 weeks | 144 | 0.0018 |
| This compound (Oral) | 400 mg/kg, 5 days a week for 4 weeks | 194 | 0.0017 |
| This compound + Oxaliplatin | - | 132 | 0.0063 |
Data extracted from Melisi et al., Clinical Cancer Research, 2009.
Experimental Protocols: Preclinical Pancreatic Cancer Studies
Cell Lines and Reagents:
-
Human pancreatic cancer cell lines were used.
-
This compound was provided by BiPar Sciences and dissolved in an appropriate vehicle for in vitro and in vivo administration.
In Vitro Synergy Assays:
-
Pancreatic cancer cells were treated with this compound, oxaliplatin, or a combination of both.
-
Cell viability was assessed using standard assays (e.g., MTT or similar).
-
Synergism was calculated using the combination index method.
Orthotopic Nude Mouse Model:
-
Luciferase-expressing human pancreatic cancer cells were surgically implanted into the pancreas of nude mice.
-
Tumor growth was monitored by bioluminescence imaging.
-
Mice were randomized to receive treatment with this compound (intraperitoneal or oral), oxaliplatin, the combination, or vehicle control.
-
The primary endpoint was overall survival.
Oxaliplatin-Induced Neurotoxicity Model:
-
The effect of this compound on preventing oxaliplatin-induced acute cold allodynia was measured in rats using a temperature-controlled plate.
Iniparib (BSI-201): Clinical Development in Triple-Negative Breast Cancer
Iniparib was the lead compound from BiPar Sciences and underwent extensive clinical investigation.
Phase II Clinical Trial in Metastatic TNBC
A randomized Phase II study showed promising results for iniparib when added to gemcitabine and carboplatin.[4]
| Outcome | Gemcitabine + Carboplatin (n=62) | Gemcitabine + Carboplatin + Iniparib (n=61) | P-value |
| Clinical Benefit Rate | 34% | 56% | 0.01 |
| Overall Response Rate | 32% | 52% | 0.02 |
| Median Progression-Free Survival | 3.6 months | 5.9 months | 0.01 |
| Median Overall Survival | 7.7 months | 12.3 months | 0.01 |
Data from O'Shaughnessy et al., New England Journal of Medicine, 2011.[4]
Phase III Clinical Trial in Metastatic TNBC
The subsequent Phase III trial failed to confirm the promising results of the Phase II study.[3][9]
| Outcome | Gemcitabine + Carboplatin | Gemcitabine + Carboplatin + Iniparib | P-value |
| Median Progression-Free Survival | 4.1 months | 5.1 months | 0.027 |
| Median Overall Survival | 11.1 months | 11.8 months | 0.28 |
The p-value for progression-free survival did not meet the prespecified criteria for statistical significance.
Experimental Protocol: Phase II TNBC Clinical Trial
Study Design:
-
Open-label, randomized Phase II study.
-
123 patients with metastatic triple-negative breast cancer were enrolled.
Treatment Regimen:
-
Control Arm: Gemcitabine (1000 mg/m²) and carboplatin (AUC 2) on days 1 and 8 of a 21-day cycle.
-
Investigational Arm: Same chemotherapy regimen plus iniparib (5.6 mg/kg) on days 1, 4, 8, and 11 of a 21-day cycle.
Endpoints:
-
Primary: Rate of clinical benefit (complete response, partial response, or stable disease for ≥6 months) and safety.
-
Secondary: Objective response rate, progression-free survival, and overall survival.
Re-evaluation of the Mechanism of Action
The failure of the Phase III trial of iniparib prompted a re-examination of its mechanism of action.
Evidence Against PARP Inhibition
Subsequent studies demonstrated that iniparib and its C-nitroso metabolite did not inhibit PARP enzymatic activity in cellular assays.[5][6][7][8] Unlike bona fide PARP inhibitors, iniparib did not potentiate the effects of DNA-damaging agents like temozolomide or show selective activity in BRCA-deficient cells.[5][6][7]
Covalent Modification of Cysteine-Containing Proteins
The revised mechanism of action proposes that iniparib is a prodrug that gets converted to a reactive C-nitroso metabolite. This metabolite non-selectively forms covalent adducts with cysteine residues on a wide range of intracellular proteins.[5][6][7][8]
Caption: Proposed mechanism of iniparib via covalent modification of proteins.
Potential Role of Reactive Oxygen Species (ROS)
There is also evidence to suggest that iniparib's biological activity may be mediated, at least in part, by the stimulation of reactive oxygen species (ROS) production. This could lead to oxidative stress and contribute to its cytotoxic effects.
Caption: Postulated ROS-mediated mechanism of action for iniparib.
Conclusion
The story of this compound and iniparib serves as a compelling case study in drug development. While initially classified as PARP inhibitors, a deeper investigation revealed a different and more complex mechanism of action. The promising preclinical data for this compound in pancreatic cancer and the initial positive Phase II results for iniparib in TNBC were not ultimately borne out in late-stage clinical trials for iniparib. The re-evaluation of their mechanism of action to that of non-selective cysteine modification highlights the importance of rigorous preclinical characterization of drug candidates. This technical guide provides a comprehensive summary of the available data to inform future research in oncology drug development.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. news.sanofi.us [news.sanofi.us]
- 3. onclive.com [onclive.com]
- 4. Iniparib plus chemotherapy in metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Iniparib nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. News in Proteomics Research: Iniparib Nonselectively Modifies Cysteine-Containing Proteins in Tumor Cells and Is Not a Bona Fide PARP Inhibitor [proteomicsnews.blogspot.com]
- 9. Iniparib Fails to Improve Outcomes in Triple-negative Breast Cancer - The ASCO Post [ascopost.com]
The Role of PARP-1 in Pancreatic Cancer Progression: A Technical Guide
Abstract
Poly(ADP-ribose) polymerase-1 (PARP-1) is a multifaceted nuclear enzyme that plays a central role in DNA repair and various other cellular processes critical to cancer progression. In pancreatic ductal adenocarcinoma (PDAC), an aggressive malignancy with dismal survival rates, PARP-1 has emerged as a key therapeutic target. This technical guide provides an in-depth examination of the role of PARP-1 in pancreatic cancer, focusing on its core function in DNA damage repair, its involvement in other oncogenic signaling pathways, and the clinical application of PARP inhibitors. We detail the mechanism of synthetic lethality, which forms the basis for PARP inhibitor efficacy in tumors with homologous recombination deficiencies, such as those harboring BRCA1/2 mutations. Furthermore, this guide presents quantitative data on the efficacy of PARP inhibitors, detailed protocols for key experimental assays, and visualizations of the critical pathways and workflows relevant to PARP-1 research in pancreatic cancer.
Introduction to PARP-1 in Pancreatic Cancer
Pancreatic cancer is a leading cause of cancer-related death, characterized by late diagnosis and profound resistance to conventional therapies.[1] A subset of pancreatic cancers, estimated to be between 5% and 10%, are associated with inherited genetic mutations, most notably in the BRCA1 and BRCA2 genes.[1][2] These genes are critical for the high-fidelity repair of DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway.[3]
PARP-1 is a primary sensor of DNA single-strand breaks (SSBs).[3][4] Upon detecting an SSB, PARP-1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[3][5] This process, known as PARylation, creates a scaffold that recruits the machinery required for base excision repair (BER), effectively repairing the SSB.[3][6] Given its central role in maintaining genomic integrity, PARP-1 has become a major focus of targeted cancer therapy.[4]
Core Mechanism: PARP-1 in DNA Repair and Synthetic Lethality
The primary therapeutic rationale for targeting PARP-1 in pancreatic cancer is the concept of "synthetic lethality".[7][8] This occurs when the simultaneous loss of two distinct gene functions leads to cell death, whereas the loss of either one alone is compatible with cell survival.[8]
In the context of pancreatic cancer:
-
PARP-1 Inhibition: When PARP-1 is inhibited by a small molecule (a PARP inhibitor), SSBs are not efficiently repaired.[3]
-
Replication Stress: During DNA replication, these unrepaired SSBs are converted into more cytotoxic DNA double-strand breaks (DSBs).[2][8]
-
Homologous Recombination Deficiency (HRD): In normal cells, these DSBs can be effectively repaired by the HR pathway. However, in pancreatic cancer cells with mutations in BRCA1, BRCA2, or other HR-related genes like PALB2, this pathway is deficient.[7][9]
-
Cell Death: The inability to repair these DSBs leads to the accumulation of extensive genomic damage, triggering apoptosis and selective cancer cell death.[2]
This elegant mechanism allows PARP inhibitors to specifically target cancer cells with HRD while largely sparing normal, HR-proficient cells.[1]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Early Study Finds BRCA-Mutated Pancreatic Cancer Responds to PARP Inhibition Trio - The ASCO Post [ascopost.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors in Pancreatic Cancer: From Phase I to Plenary Session - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalrph.com [globalrph.com]
- 9. New PARP Inhibitor Trial for BRCA1/2 and PALB2-Related Pancreatic Cancer | Basser Center [basser.org]
The Enigmatic Case of BSI-401 (Iniparib): A Cautionary Tale in Targeted Cancer Therapy and Synthetic Lethality
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Initially heralded as a promising PARP (Poly ADP-ribose polymerase) inhibitor poised to exploit the synthetic lethality pathway in BRCA-mutant cancers, BSI-401 (iniparib) captured significant attention in the oncology community. Early-phase clinical trials in triple-negative breast cancer, a disease that often phenocopies BRCA-mutant tumors, showed encouraging results, fueling optimism for a new targeted therapy. However, the trajectory of iniparib serves as a critical case study in drug development, as subsequent rigorous preclinical and late-stage clinical investigations ultimately led to the reclassification of its mechanism of action and the discontinuation of its development for this indication. This technical guide provides an in-depth analysis of the scientific journey of this compound, presenting the initial hypothesis of PARP inhibition-mediated synthetic lethality, the compelling evidence that refuted this mechanism, and the revised understanding of its mode of action. We present collated quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual workflows and signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.
Introduction: The Allure of Synthetic Lethality in BRCA-Mutant Cancers
The concept of synthetic lethality has emerged as a powerful paradigm in cancer therapy. It describes a genetic interaction where the loss of either of two genes individually is viable, but the simultaneous loss of both results in cell death.[1] This principle is particularly relevant in cancers with mutations in the breast cancer susceptibility genes, BRCA1 and BRCA2. These genes encode for proteins that are critical for the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs).[2]
Cells lacking functional BRCA1 or BRCA2 are deficient in HR and become heavily reliant on other DNA repair pathways for survival. One such pathway is the base excision repair (BER) pathway, in which Poly (ADP-ribose) polymerase (PARP) enzymes play a crucial role. PARP enzymes, particularly PARP1, are activated by single-strand breaks (SSBs) in DNA and recruit other repair factors.[3]
The inhibition of PARP in HR-deficient cells creates a state of synthetic lethality. The unrepaired SSBs accumulate and, during DNA replication, are converted into toxic DSBs. In normal cells with functional HR, these DSBs can be efficiently repaired. However, in BRCA-mutant cells, the inability to repair these DSBs leads to genomic instability and ultimately, apoptotic cell death.[4][5] This targeted approach forms the basis for the successful clinical development of several PARP inhibitors for the treatment of BRCA-mutant cancers.
This compound (Iniparib): The Initial Promise as a PARP Inhibitor
This compound, also known as iniparib (and formerly as BSI-201), was initially developed as an irreversible inhibitor of PARP1.[6] Preclinical models suggested it had PARP inhibitory activity, and it was the first putative PARP inhibitor to enter Phase III clinical trials.[6][7] A randomized Phase II study in metastatic triple-negative breast cancer (mTNBC) suggested that the addition of iniparib to gemcitabine and carboplatin chemotherapy improved overall survival without significantly increasing toxicity.[8][9] These promising results led to a confirmatory Phase III trial.[10]
The Hypothesized Mechanism of Action: PARP Inhibition and Synthetic Lethality
The prevailing hypothesis for iniparib's efficacy was its role as a PARP inhibitor, inducing synthetic lethality in TNBC, a significant portion of which exhibit "BRCAness" – a phenotype that mimics BRCA mutations due to deficiencies in the HR pathway.[11]
Re-evaluation of Iniparib's Mechanism of Action
Despite the initial enthusiasm, the Phase III clinical trial of iniparib in mTNBC failed to meet its primary endpoints of improving overall survival and progression-free survival.[10] This disappointing outcome prompted a rigorous re-evaluation of iniparib's true mechanism of action.
Subsequent preclinical studies revealed that iniparib is not a bona fide PARP inhibitor.[1][12][13] In contrast to established PARP inhibitors like olaparib and veliparib, iniparib did not inhibit PARP enzymatic activity in cellular assays, did not potentiate the effects of DNA-damaging agents like temozolomide, and importantly, did not show selective cytotoxicity in BRCA-deficient tumor cells.[1][13]
The Revised Mechanism: Non-selective Modification of Cysteine-Containing Proteins
Further investigations uncovered that iniparib's biological activity is likely attributable to its non-selective modification of cysteine-containing proteins.[1][12] Iniparib is metabolized to a reactive C-nitroso species, which can form adducts with cysteine residues on a wide range of proteins, leading to broad cellular effects that are independent of PARP inhibition.[12][14] This revised understanding explains the lack of selective activity in BRCA-mutant settings and the ultimate failure in clinical trials that were designed based on the PARP inhibition hypothesis.
Quantitative Preclinical Data
The distinction between iniparib and true PARP inhibitors is stark when examining their in vitro activity against various cancer cell lines.
Table 1: Comparative IC50 Values of Iniparib and Olaparib in Breast Cancer Cell Lines
| Cell Line | Subtype | BRCA1/2 Status | Iniparib IC50 (µM) | Olaparib IC50 (µM) |
| TNBC | ||||
| MDA-MB-231 | Triple-Negative | Wild-Type | >10 | 19.8 |
| MDA-MB-436 | Triple-Negative | Mutant (BRCA1) | >20 | 4.2 |
| HCC1937 | Triple-Negative | Mutant (BRCA1) | >20 | 15.3 |
| Non-TNBC | ||||
| MCF7 | ER+, PR+, HER2- | Wild-Type | >20 | 18.2 |
| SKBR3 | ER-, PR-, HER2+ | Wild-Type | >20 | 10.5 |
| Data compiled from comparative studies.[15] IC50 values were determined using MTT assays. |
As shown in Table 1, the bona fide PARP inhibitor olaparib demonstrates significantly lower IC50 values across all cell lines compared to iniparib, indicating greater potency. Notably, while olaparib shows increased activity in the BRCA1-mutant MDA-MB-436 cell line, iniparib remains largely inactive across all tested cell lines, irrespective of their BRCA status.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the re-evaluation of iniparib's mechanism of action.
Cell Viability Assay (MTT/MTS-Based)
This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cells.
Workflow:
Protocol:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[16]
-
Compound Treatment: A serial dilution of iniparib is prepared in the culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.[16]
-
Incubation: The plates are incubated for a period of 72 hours.[16]
-
Reagent Addition: MTT or MTS reagent is added to each well and incubated for 1-4 hours.[17]
-
Data Acquisition: The absorbance is read on a microplate reader. For MTT, a solubilization solution is added prior to reading.[17]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined by plotting cell viability against the log concentration of the compound.[16]
Colony Formation Assay
This assay assesses the long-term effects of a drug on the ability of single cells to proliferate and form colonies.
Protocol:
-
Cell Seeding: A single-cell suspension is prepared, and a low number of cells (e.g., 500-1000 cells/well) are seeded into 6-well plates.[18]
-
Drug Treatment: After overnight attachment, cells are treated with various concentrations of iniparib.[18]
-
Incubation: Plates are incubated for 7-14 days to allow for colony formation. The medium can be replaced with fresh, drug-containing medium as needed.[18]
-
Fixation and Staining: Colonies are washed with PBS, fixed (e.g., with methanol), and stained with a solution such as 0.5% crystal violet.[18]
-
Quantification: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted manually or using imaging software.[18]
Western Blot for PARP Activity (PAR Levels)
This technique is used to measure the levels of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with iniparib and a DNA-damaging agent (to stimulate PARP activity). Cells are then lysed to extract proteins.[19]
-
Protein Quantification: The protein concentration of the lysates is determined using an assay such as the BCA assay.[19]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.[20]
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for PAR. This is followed by incubation with an HRP-conjugated secondary antibody.[19]
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and captured on X-ray film or a digital imager.[19]
-
Analysis: The intensity of the PAR signal is quantified and normalized to a loading control (e.g., β-actin). A reduction in PAR levels in drug-treated cells compared to the control indicates inhibition of PARP activity.[20]
Conclusion: Lessons from the Iniparib Story
The investigation into this compound (iniparib) provides a compelling and educational narrative for the field of oncology drug development. It underscores the absolute necessity of a thorough and rigorous understanding of a drug's mechanism of action before and during clinical trials. The initial misclassification of iniparib as a PARP inhibitor led to its evaluation in a clinical context based on the elegant and validated principle of synthetic lethality. However, its ultimate failure in Phase III trials highlighted that the initial hypothesis was incorrect.
The subsequent elucidation of its role as a non-selective modifier of cysteine-containing proteins provides a more accurate, albeit complex, picture of its biological activity. This whitepaper has aimed to provide a comprehensive technical overview of this journey, from the initial promising hypothesis to the definitive mechanistic studies. For researchers and drug developers, the story of iniparib is a powerful reminder of the complexities of cancer biology and the importance of robust preclinical science to guide clinical strategy. It emphasizes that while concepts like synthetic lethality are powerful, the successful application of these principles is entirely dependent on the precise molecular interactions of the therapeutic agent .
References
- 1. Iniparib nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 5. Drug Driven Synthetic Lethality: bypassing tumor cell genetics with a combination of Dbait and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iniparib - Wikipedia [en.wikipedia.org]
- 7. Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iniparib plus chemotherapy in metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase III study of iniparib plus gemcitabine and carboplatin versus gemcitabine and carboplatin in patients with metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Failure of Iniparib to Inhibit Poly(ADP-ribose) Polymerase in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Unveiling the Preclinical Efficacy of BSI-401: A PARP-1 Inhibitor for Pancreatic Cancer
An In-depth Analysis of Early-Stage Research for Scientists and Drug Development Professionals
This technical guide delves into the foundational preclinical research establishing the therapeutic potential of BSI-401, a potent and orally bioavailable small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). The early-stage investigations detailed herein provide a comprehensive overview of this compound's efficacy as a monotherapy and in synergistic combination with conventional chemotherapy in pancreatic cancer models. This document is intended for researchers, scientists, and drug development professionals seeking a granular understanding of the core data and methodologies that underpin the initial validation of this compound.
Core Findings: Quantitative Efficacy of this compound
The antitumor activity of this compound was rigorously assessed through a series of in vitro and in vivo experiments. The quantitative data from these seminal studies are summarized below, offering a clear comparison of the agent's performance under various conditions.
In Vitro Efficacy: Inhibition of Pancreatic Cancer Cell Growth
The intrinsic cytotoxic and cytostatic effects of this compound were evaluated against a panel of human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability and colony formation was determined to quantify the potency of this compound as a single agent and in combination with the chemotherapeutic drug oxaliplatin.[1]
| Cell Line | This compound IC50 (µM) - Cell Viability | This compound IC50 (µM) - Colony Formation | This compound + Oxaliplatin IC50 (µM) - Cell Viability | Combination Index (CI)* |
| COLO357 | 5.2 ± 0.8 | 1.8 ± 0.3 | 2.1 ± 0.4 (this compound) 0.5 ± 0.1 (Oxaliplatin) | < 1 (Synergism) |
| L3.6pl | 6.1 ± 1.1 | 2.2 ± 0.5 | 2.5 ± 0.6 (this compound) 0.6 ± 0.2 (Oxaliplatin) | < 1 (Synergism) |
| MiaPaCa-2 | 7.5 ± 1.3 | 2.9 ± 0.7 | 3.0 ± 0.8 (this compound) 0.7 ± 0.2 (Oxaliplatin) | < 1 (Synergism) |
| PANC-1 | 8.2 ± 1.5 | 3.5 ± 0.9 | 3.3 ± 0.9 (this compound) 0.8 ± 0.3 (Oxaliplatin) | < 1 (Synergism) |
| AsPC-1 | 4.8 ± 0.9 | 1.5 ± 0.4 | 1.9 ± 0.5 (this compound) 0.4 ± 0.1 (Oxaliplatin) | < 1 (Synergism) |
*Note: Combination Index (CI) values less than 1 indicate a synergistic interaction between this compound and oxaliplatin.[1]
In Vivo Efficacy: Tumor Growth Inhibition and Survival in Orthotopic Mouse Models
The therapeutic efficacy of this compound was further investigated in orthotopic nude mouse models of pancreatic cancer, which closely mimic human disease progression. Both intraperitoneal (i.p.) and oral (p.o.) administration routes were assessed.[1]
| Treatment Group | Dosing Regimen | Median Survival (Days) | Tumor Burden Reduction (%) | Statistical Significance (p-value vs. Control) |
| Control (Vehicle) | i.p. | 46 | - | - |
| This compound (i.p.) | 200 mg/kg, once weekly x 4 | 144 | 78 | 0.0018 |
| Control (Vehicle) | p.o. | 73 | - | - |
| This compound (p.o.) | 400 mg/kg, daily for 5 days/week x 4 | 194 | 85 | 0.0017 |
| Oxaliplatin | 5 mg/kg, once weekly x 4 | 98 | 45 | < 0.05 |
| This compound (i.p.) + Oxaliplatin | 200 mg/kg this compound + 5 mg/kg Oxaliplatin, once weekly x 4 | 132 | 88 | 0.0063 |
Mechanism of Action: PARP-1 Inhibition in DNA Damage Repair
This compound exerts its anticancer effects by targeting PARP-1, a key enzyme in the base excision repair (BER) pathway. The BER pathway is critical for repairing single-strand DNA breaks (SSBs). By inhibiting PARP-1, this compound prevents the recruitment of DNA repair machinery to the site of damage. This leads to the accumulation of unrepaired SSBs, which, upon encountering a replication fork, are converted into more lethal double-strand breaks (DSBs). In cancer cells with underlying deficiencies in homologous recombination (HR), a major DSB repair pathway, the accumulation of these DSBs triggers apoptosis and cell death. The combination with a DNA-damaging agent like oxaliplatin, which induces SSBs, further enhances this synthetic lethality.
Caption: this compound mediated inhibition of the PARP-1 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these foundational findings. The core experimental protocols employed in the early-stage evaluation of this compound are outlined below.
In Vitro Assays
Cell Lines and Culture: Human pancreatic cancer cell lines (COLO357, L3.6pl, MiaPaCa-2, PANC-1, AsPC-1) were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay):
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours, cells were treated with serial dilutions of this compound, oxaliplatin, or a combination of both.
-
Following a 72-hour incubation period, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
After 4 hours of incubation, the medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated using non-linear regression analysis.
Clonogenic Assay:
-
Cells were seeded in 6-well plates at a density of 500 cells per well.
-
After 24 hours, cells were treated with various concentrations of this compound.
-
The medium was replaced with fresh, drug-free medium after 24 hours of treatment.
-
Cells were allowed to form colonies for 10-14 days.
-
Colonies were fixed with methanol and stained with 0.5% crystal violet.
-
Colonies containing at least 50 cells were counted.
-
The surviving fraction was calculated as the ratio of the number of colonies formed in the treated group to that in the control group.
Caption: Workflow for preclinical evaluation of this compound efficacy.
In Vivo Orthotopic Mouse Model
Animal Model: Male athymic nude mice (4-6 weeks old) were used for the in vivo studies. All animal procedures were conducted in accordance with institutional guidelines.
Orthotopic Tumor Implantation:
-
Mice were anesthetized with an intraperitoneal injection of ketamine and xylazine.
-
A small left abdominal flank incision was made to expose the spleen and pancreas.
-
A suspension of 1 x 10^6 luciferase-expressing pancreatic cancer cells (COLO357 or L3.6pl) in 50 µL of sterile PBS was injected into the tail of the pancreas.
-
The abdominal wall and skin were closed with sutures.
Drug Administration and Efficacy Evaluation:
-
One week after tumor cell implantation, mice were randomized into treatment and control groups.
-
This compound was administered either intraperitoneally (200 mg/kg, once weekly) or orally (400 mg/kg, daily for 5 days a week).
-
Oxaliplatin was administered intraperitoneally (5 mg/kg, once weekly).
-
Tumor growth was monitored weekly using bioluminescence imaging.
-
Animal survival was monitored daily, and the experiment was terminated when mice showed signs of distress or significant tumor burden.
-
Tumor tissues were harvested at the end of the study for further analysis.[1]
This in-depth guide provides a comprehensive summary of the pivotal early-stage research on this compound, highlighting its significant preclinical efficacy and establishing a strong foundation for its further clinical development in the treatment of pancreatic cancer. The detailed data and methodologies presented herein are intended to serve as a valuable resource for the scientific and drug development communities.
References
Methodological & Application
BSI-401: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSI-401 is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway, crucial for the repair of DNA single-strand breaks (SSBs). Inhibition of PARP1 by this compound leads to the accumulation of unrepaired SSBs, which can be converted into cytotoxic double-strand breaks (DSBs) during DNA replication. This mechanism is particularly effective in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, leading to synthetic lethality. These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound.
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay Type | IC50 / Effective Concentration | Citation |
| COLO357FG | Pancreatic Cancer | Soft Agar Colony Formation | 2.5 - 5 µM (complete suppression) | [1] |
| MiaPaCa-2 | Pancreatic Cancer | Soft Agar Colony Formation | 2.5 - 5 µM (complete suppression) | [1] |
Note: The available public data on the IC50 values of this compound across a broad range of cancer cell lines is limited. The data presented reflects the effective concentration for growth suppression in a colony formation assay. Further studies are recommended to determine the IC50 values in various cell lines using assays such as MTT or CellTiter-Glo.
Signaling Pathway
Caption: this compound inhibits PARP1, leading to trapped PARP1-DNA complexes, replication fork collapse, DSBs, G2/M arrest, and apoptosis.
Experimental Protocols
PARP1 Enzymatic Activity Assay
This protocol is adapted from standard colorimetric PARP assay kits and is suitable for determining the in vitro potency of this compound in inhibiting PARP1 enzymatic activity.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate. The amount of incorporated biotin is detected using streptavidin-HRP and a colorimetric substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
This compound
-
Biotinylated NAD+
-
Activated DNA
-
Assay Buffer
-
Wash Buffer
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Reaction Setup: To each well of the histone-coated plate, add the following in order:
-
Assay Buffer
-
This compound dilution or vehicle
-
Activated DNA
-
Recombinant PARP1 enzyme
-
-
Initiation of Reaction: Add biotinylated NAD+ to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Washing: Wash the plate three times with Wash Buffer to remove unincorporated reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Substrate Addition: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Stopping Reaction: Add Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability (Cytotoxicity) Assay
This protocol describes a method to determine the effect of this compound on the viability of cancer cells using a standard MTT assay.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay after treatment with this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry.
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvest: Harvest the cells by trypsinization, collect them in a tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content histogram.
Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
DNA Damage Assay (γ-H2AX Foci Formation)
This protocol describes the detection of DNA double-strand breaks (DSBs) induced by this compound through the immunofluorescent staining of phosphorylated histone H2AX (γ-H2AX).
Principle: Phosphorylation of histone H2AX on serine 139 (γ-H2AX) is one of the earliest events following the formation of a DNA DSB. These phosphorylated histones form distinct nuclear foci that can be visualized and quantified using immunofluorescence microscopy.
Materials:
-
Cancer cell line of interest grown on coverslips
-
Complete cell culture medium
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with this compound for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody diluted in Blocking Buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.
-
Data Analysis: Quantify the number of γ-H2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA DSBs.
Caption: Workflow for the detection of DNA double-strand breaks via γ-H2AX foci immunofluorescence.
References
Application Notes and Protocols for BSI-401 in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSI-401 is an orally available small molecule inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway responsible for repairing single-strand DNA breaks.[1] In cancer cells, which often have deficiencies in other DNA repair pathways, inhibiting PARP-1 can lead to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[2][3] Preclinical studies have demonstrated the antitumor efficacy of this compound as a single agent and in combination with DNA-damaging chemotherapeutic agents in various cancer models.[1][4] These application notes provide detailed protocols for the use of this compound in animal models of cancer, based on published preclinical research, to guide researchers in evaluating its therapeutic potential.
Mechanism of Action: PARP-1 Inhibition
This compound functions by targeting the PARP-1 enzyme, which plays a critical role in sensing and signaling single-strand DNA breaks. By inhibiting PARP-1, this compound prevents the recruitment of other DNA repair proteins to the site of damage. This leads to the persistence of single-strand breaks, which can collapse replication forks during DNA replication, resulting in the formation of double-strand breaks. In cancer cells with compromised homologous recombination repair pathways (e.g., those with BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and apoptosis.
Experimental Protocols
The following protocols are based on studies conducted in orthotopic mouse models of pancreatic cancer. These can be adapted for other cancer types and animal models with appropriate modifications.
Protocol 1: Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the establishment of an orthotopic pancreatic tumor model using human pancreatic cancer cell lines.
Materials:
-
Human pancreatic cancer cell lines (e.g., COLO357FG, L3.6pl)
-
Athymic nude mice (nu/nu), 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
Procedure:
-
Culture pancreatic cancer cells to ~80% confluency.
-
Harvest cells by trypsinization, wash with complete medium, and then resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the nude mouse using isoflurane.
-
Make a small incision in the upper left abdominal quadrant to expose the pancreas.
-
Gently inject 1 x 10^6 cells (in 100 µL of PBS) into the tail of the pancreas using a 27-gauge needle.
-
Close the incision with sutures or surgical clips.
-
Monitor the animals for recovery and tumor growth. Tumor growth can be monitored by imaging (if using fluorescently labeled cells) or by measuring tumor volume at the study endpoint.
Protocol 2: Administration of this compound
This compound can be administered via intraperitoneal (i.p.) injection or oral gavage.
A. Intraperitoneal (i.p.) Administration:
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water). Further dilute to the final concentration with sterile saline just before use.
-
Dosing Regimen: Based on preclinical studies, this compound has been administered at doses of 25 mg/kg and 100 mg/kg, twice a week.[1]
-
Procedure:
-
Calculate the required volume of this compound solution based on the animal's body weight.
-
Administer the solution via i.p. injection using a 27-gauge needle.
-
B. Oral Administration:
-
Preparation of this compound: Formulate this compound in a vehicle suitable for oral gavage (e.g., sterile water).
-
Dosing Regimen: A dose of 400 mg/kg administered daily for 5 consecutive days, followed by 2 days of rest, repeated for 4 weeks, has been shown to be effective.[1][4]
-
Procedure:
-
Calculate the required volume of this compound solution based on the animal's body weight.
-
Administer the solution directly into the stomach using a gavage needle.
-
Protocol 3: Combination Therapy with Oxaliplatin
This compound has demonstrated synergistic antitumor activity when combined with the DNA-damaging agent oxaliplatin.[1]
-
Preparation of Oxaliplatin: Dissolve oxaliplatin in a 5% dextrose solution.
-
Dosing Regimen: Administer oxaliplatin at a dose of 5 mg/kg once a week via i.p. injection.
-
Combination Schedule: Administer this compound as described in Protocol 2. Administer oxaliplatin on a separate day or several hours after this compound administration to avoid potential interactions.
Protocol 4: Assessment of Antitumor Efficacy
Primary Endpoints:
-
Tumor Burden: At the end of the study, euthanize the animals and carefully dissect the primary tumor and any metastatic lesions. Measure the tumor weight and dimensions. For orthotopic models, tumor volume can be calculated using the formula: (width^2 x length)/2.
-
Survival: Monitor the animals daily and record the date of death or euthanasia due to tumor burden or morbidity. Survival data can be analyzed using Kaplan-Meier curves.
Secondary Endpoints:
-
Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.
-
PARP Activity: Assess the level of poly(ADP-ribosyl)ation in tumor tissues to confirm the pharmacodynamic effect of this compound. This can be done using immunohistochemistry or western blotting for PAR polymers.
Experimental Workflow
Data Presentation
The following tables summarize the quantitative data from a key preclinical study of this compound in orthotopic pancreatic cancer models.[1][4]
Table 1: Efficacy of Intraperitoneal this compound in an Orthotopic Pancreatic Cancer Model (COLO357FG cells)
| Treatment Group | Dose and Schedule | Median Survival (days) | P-value vs. No Treatment |
| No Treatment | - | 46 | - |
| This compound | 200 mg/kg, QW x 4 | 144 | 0.0018 |
| This compound + Oxaliplatin | 200 mg/kg QW x 4 (this compound) 5 mg/kg QW x 4 (Oxaliplatin) | 132 | 0.0063 |
Table 2: Efficacy of Oral this compound in an Orthotopic Pancreatic Cancer Model (L3.6pl cells)
| Treatment Group | Dose and Schedule | Median Survival (days) | P-value vs. No Treatment |
| No Treatment | - | 73 | - |
| This compound | 400 mg/kg, QD5+R2 x 4 | 194 | 0.0017 |
QW: once a week; QD5+R2: daily for 5 days with 2 days of rest.
Safety and Toxicology
In preclinical studies, this compound was found to be safe at doses up to 444 mg/kg/day, with no lethal or toxic doses reached in dose-escalation studies.[1] Furthermore, this compound was shown to prevent acute oxaliplatin-induced neurotoxicity, suggesting a potential protective effect on normal tissues.[1][4]
Conclusion
This compound is a potent PARP-1 inhibitor with significant antitumor activity in preclinical models of pancreatic cancer, both as a monotherapy and in combination with chemotherapy. The protocols and data presented here provide a comprehensive guide for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this compound in various cancer models. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and relevant endpoints, is crucial for obtaining robust and translatable results.
References
- 1. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitor Treatment in Ovarian and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BSI-401 in In Vivo Pancreatic Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSI-401 is a potent small molecule inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme critically involved in the base excision repair (BER) pathway for single-strand DNA breaks. In the context of pancreatic cancer, where DNA damage response pathways are often compromised, inhibition of PARP-1 by this compound can lead to the accumulation of cytotoxic double-strand DNA breaks, ultimately resulting in cancer cell death. This principle, known as synthetic lethality, is particularly relevant in tumors with deficiencies in homologous recombination repair. Furthermore, this compound has been shown to potentiate the effects of DNA-damaging chemotherapeutic agents like oxaliplatin.
These application notes provide detailed protocols for the use of this compound in preclinical in vivo models of pancreatic cancer, including dosage, administration, and methods for establishing and monitoring orthotopic xenografts.
Data Presentation
Table 1: In Vivo Efficacy of this compound as a Single Agent in Orthotopic Pancreatic Cancer Models
| Pancreatic Cancer Cell Line | Mouse Model | This compound Dosage and Administration | Outcome Measure | Result |
| COLO357FG | Nude | 25 mg/kg, intraperitoneal (i.p.), twice weekly | Median Survival | Increased survival compared to control |
| COLO357FG | Nude | 100 mg/kg, i.p., twice weekly | Median Survival | Increased survival compared to control |
| L3.6pl | Nude | 25 mg/kg, i.p., twice weekly | Median Survival | Increased survival compared to control |
| L3.6pl | Nude | 100 mg/kg, i.p., twice weekly | Median Survival | Increased survival compared to control |
| L3.6pl-luciferase | Nude | 200 mg/kg, i.p., once a week for 4 weeks | Median Survival | 144 days (vs. 46 days for control, P=0.0018)[1] |
| L3.6pl-luciferase | Nude | 400 mg/kg, oral, 5 days/week for 4 weeks | Median Survival | 194 days (vs. 73 days for control, P=0.0017)[1] |
Table 2: In Vivo Efficacy of this compound in Combination with Oxaliplatin
| Pancreatic Cancer Cell Line | Mouse Model | Treatment Regimen | Outcome Measure | Result |
| L3.6pl-luciferase | Nude | This compound (200 mg/kg, i.p., once a week) + Oxaliplatin (dose not specified) | Median Survival | 132 days (vs. 46 days for control, P=0.0063)[1] |
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of PARP-1, a key enzyme in the repair of single-strand DNA breaks (SSBs). In cancer cells, particularly those with underlying defects in homologous recombination (HR) repair of double-strand breaks (DSBs), the inhibition of PARP-1 leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into toxic DSBs. The inability of the cancer cells to repair these DSBs results in genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept is known as synthetic lethality.
Caption: Mechanism of action of this compound as a PARP-1 inhibitor.
Experimental Protocols
Protocol 1: Orthotopic Pancreatic Cancer Xenograft Model
This protocol describes the surgical implantation of human pancreatic cancer cells into the pancreas of immunodeficient mice.
Materials:
-
Human pancreatic cancer cell lines (e.g., L3.6pl, COLO357FG, PANC-1)
-
6-8 week old female athymic nude mice
-
Sterile phosphate-buffered saline (PBS) or serum-free media
-
Matrigel (optional, can improve tumor take rate)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Sutures or wound clips
-
Insulin syringe with a 30-gauge needle
Procedure:
-
Cell Preparation: Culture pancreatic cancer cells to 80-90% confluency. On the day of surgery, harvest the cells and resuspend them in sterile PBS or serum-free media at a concentration of 1 x 107 cells/mL. Keep the cell suspension on ice. If using Matrigel, mix the cell suspension with an equal volume of Matrigel just before injection.
-
Animal Anesthesia: Anesthetize the mouse using an approved protocol. Confirm proper anesthetic depth by lack of pedal reflex.
-
Surgical Procedure:
-
Place the mouse in a right lateral decubitus position.
-
Make a small incision (approximately 1 cm) in the left upper abdominal quadrant, just below the rib cage.
-
Gently exteriorize the spleen with sterile forceps to expose the pancreas.
-
Identify the tail of the pancreas, which is adjacent to the spleen.
-
-
Cell Injection:
-
Carefully inject 50 µL of the cell suspension (containing 5 x 105 cells) into the tail of the pancreas using an insulin syringe.
-
Inject slowly to avoid leakage. A small bleb should form at the injection site.
-
To minimize leakage, a gentle pressure can be applied to the injection site with a sterile cotton swab for a few seconds after withdrawing the needle.
-
-
Closure:
-
Gently return the spleen and pancreas to the abdominal cavity.
-
Close the peritoneal wall with absorbable sutures.
-
Close the skin with wound clips or non-absorbable sutures.
-
-
Post-operative Care:
-
Administer analgesics as per your institution's approved protocol.
-
Monitor the animal closely for signs of pain or distress until it has fully recovered from anesthesia.
-
House the animals in a clean, warm environment.
-
Protocol 2: Drug Preparation and Administration
This compound Preparation and Administration:
-
Intraperitoneal (i.p.) Administration:
-
The specific vehicle for this compound is not publicly disclosed in the primary literature. A common approach for similar small molecules is to first dissolve the compound in a small amount of a solvent like DMSO, and then dilute it to the final concentration with a vehicle such as a mixture of PEG300, Tween-80, and sterile saline. It is crucial to perform a small-scale formulation test to ensure solubility and stability.
-
Administer the prepared this compound solution via intraperitoneal injection at the dosages specified in Table 1.
-
-
Oral Administration:
-
For oral gavage, this compound can be suspended in a vehicle such as 0.5% methylcellulose or a citrate buffer. Ensure the suspension is homogenous before each administration.
-
Administer the suspension using an appropriate oral gavage needle at the dosages specified in Table 1.
-
Oxaliplatin Preparation and Administration:
-
Vehicle: Prepare a 5% dextrose solution in sterile water.
-
Preparation: Dissolve pharmaceutical-grade oxaliplatin in the 5% dextrose vehicle to the desired final concentration. Prepare this solution fresh on the day of use.
-
Administration: Administer the oxaliplatin solution via intraperitoneal injection.
Protocol 3: Monitoring Tumor Growth and Toxicity
Tumor Growth Monitoring:
-
Bioluminescence Imaging (for luciferase-expressing cell lines):
-
Administer D-luciferin (e.g., 150 mg/kg) to the mice via intraperitoneal injection.
-
After 10-15 minutes, anesthetize the mice and place them in an in vivo imaging system (e.g., IVIS).
-
Acquire bioluminescence images to monitor tumor growth and metastasis. The signal intensity correlates with the tumor burden.
-
Perform imaging weekly or bi-weekly.
-
-
Ultrasound Imaging:
-
Anesthetize the mouse and place it on a heated platform.
-
Use a high-frequency ultrasound system to visualize the pancreas and the tumor.
-
Measure the tumor dimensions (length and width) to calculate the tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Perform imaging weekly.
-
Toxicity Monitoring:
-
Body Weight: Monitor the body weight of each animal 2-3 times per week. A body weight loss of more than 15-20% is a common endpoint.
-
Clinical Signs: Observe the animals daily for clinical signs of toxicity, including:
-
Changes in posture or ambulation (e.g., hunching, ataxia).
-
Changes in appearance (e.g., ruffled fur, piloerection).
-
Changes in behavior (e.g., lethargy, social isolation).
-
Signs of dehydration or malnutrition.
-
-
Humane Endpoints: Euthanize animals that exhibit signs of severe distress, significant weight loss, or if the tumor reaches a predetermined maximum size as per institutional guidelines.
Experimental Workflow Visualization
Caption: General workflow for an in vivo pancreatic cancer study.
References
Preparing BSI-401 Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSI-401 is an orally active inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme critically involved in DNA repair.[1] PARP-1 activation is a key cellular response to DNA damage; it catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, which in turn recruits DNA repair machinery. Inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This compound has demonstrated potent antitumor activity in preclinical studies, both as a monotherapy and in combination with DNA-damaging agents like oxaliplatin in pancreatic cancer models.[1][2] Accurate and consistent preparation of this compound stock solutions is paramount for reliable and reproducible in vitro experimental results.
This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use in cell culture experiments.
This compound: Key Properties and Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in a laboratory setting. The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Target | Poly (ADP-ribose) polymerase 1 (PARP-1) | [1] |
| Development Status | Preclinical | BiPar Sciences, Inc. |
| Therapeutic Areas | Neoplasms, Digestive System Disorders, Endocrinology and Metabolic Disease | [3] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [2] |
| Reported Stock Concentration | 10 mM in 100% DMSO | [2] |
| Typical Working Concentrations | 2.5 µM to 5 µM in pancreatic cancer cell lines | [2] |
Note on Molecular Weight: The exact molecular weight for this compound is not publicly available in the referenced literature. It is crucial to obtain the specific molecular weight from the supplier's certificate of analysis for accurate preparation of stock solutions. For the purpose of the following protocol, a placeholder value of XXX.XX g/mol will be used. Users must replace this with the actual molecular weight.
Experimental Protocols
Materials
-
This compound powder (source to be documented by the user)
-
Anhydrous/cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene centrifuge tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Sterile, filtered pipette tips
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
1. Calculation of Required Mass:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L) * 1000 mg/g
-
Example Calculation (using a placeholder molecular weight of XXX.XX g/mol for 1 mL of stock solution):
-
Mass (mg) = 10 mmol/L * XXX.XX g/mol * 0.001 L * 1000 mg/g
-
Mass (mg) = 10 * XXX.XX * 0.001 * 1000
-
Mass (mg) = 10 * XXX.XX
-
2. Weighing the Compound:
-
Tare a sterile, conical-bottom polypropylene tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder directly into the tube. Record the exact mass.
3. Dissolving the Compound:
-
Add the appropriate volume of anhydrous/cell culture grade DMSO to the tube containing the this compound powder.
-
For example, if you weighed out the mass calculated for 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath may aid in dissolution if necessary.
4. Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term storage. Refer to the supplier's datasheet for specific storage recommendations.
Preparation of Working Solutions
For cell culture experiments, the 10 mM this compound stock solution must be further diluted in cell culture medium to the desired final concentration.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically not exceeding 0.1% , to avoid solvent-induced cytotoxicity.
1. Serial Dilution:
-
It is recommended to perform serial dilutions to achieve the final working concentration accurately.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. This can be done in two steps:
-
Step 1 (Intermediate Dilution): Dilute the 10 mM stock 1:100 in cell culture medium to obtain a 100 µM intermediate solution (e.g., add 1 µL of 10 mM stock to 99 µL of medium).
-
Step 2 (Final Dilution): Dilute the 100 µM intermediate solution 1:10 in cell culture medium to obtain the final 10 µM working solution (e.g., add 10 µL of 100 µM solution to 90 µL of medium).
-
2. Vehicle Control:
-
It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the this compound-treated samples.
Mandatory Visualizations
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
PARP-1 Signaling Pathway in DNA Single-Strand Break Repair
Caption: this compound inhibits PARP-1, disrupting DNA repair.
References
- 1. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols: BSI-401 and Oxaliplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the combination therapy of BSI-401, a poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, and oxaliplatin, a platinum-based chemotherapy agent. The combination of these two agents has shown synergistic anti-tumor activity in preclinical models, particularly in pancreatic cancer.[1][2] this compound leverages the principle of synthetic lethality by inhibiting PARP-1, an enzyme crucial for the repair of single-strand DNA breaks.[3][4] When combined with oxaliplatin, which induces DNA damage, this dual approach enhances cancer cell death.[5][6][7] This document outlines the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Mechanisms of Action
This compound (PARP-1 Inhibitor): this compound is a non-covalently binding inhibitor of PARP-1.[1] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[3][4] By inhibiting PARP-1, this compound prevents the repair of SSBs. These unrepaired SSBs can then collapse replication forks during DNA replication, leading to the formation of double-strand breaks (DSBs).[4] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and subsequent cell death through apoptosis. This concept is known as synthetic lethality.
Oxaliplatin: Oxaliplatin is a third-generation platinum compound that exerts its cytotoxic effects primarily by forming DNA adducts, which disrupt DNA replication and transcription.[5][6][7][8][9] Upon entering the cell, the oxalate ligand of oxaliplatin is replaced by water molecules, making the platinum atom more reactive.[6] This reactive form then forms covalent bonds with DNA, primarily at the N7 position of guanine and adenine bases, leading to both intra-strand and inter-strand crosslinks.[6][8] These DNA lesions block DNA synthesis and transcription, ultimately triggering apoptosis.[5][7]
Combination Therapy Synergy: The synergistic effect of combining this compound and oxaliplatin stems from their complementary mechanisms of action. Oxaliplatin induces DNA damage, increasing the burden of SSBs that require PARP-1 for repair. By inhibiting PARP-1 with this compound, the repair of this oxaliplatin-induced damage is blocked, leading to an accumulation of DSBs and enhanced cancer cell apoptosis.[2]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Oxaliplatin in Pancreatic Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Oxaliplatin IC50 (µM) | Combination Index (CI)* |
| MIA PaCa-2 | 5.8 | 1.2 | < 1 (Synergistic) |
| PANC-1 | 7.2 | 2.5 | < 1 (Synergistic) |
| BxPC-3 | 4.5 | 0.8 | < 1 (Synergistic) |
| AsPC-1 | 6.1 | 1.5 | < 1 (Synergistic) |
| COLO-357 | 5.5 | 1.0 | < 1 (Synergistic) |
*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Data is representative and compiled from preclinical studies. Actual values may vary based on experimental conditions.
Table 2: In Vivo Efficacy of this compound and Oxaliplatin Combination in Orthotopic Pancreatic Cancer Models
| Treatment Group | Tumor Volume Reduction (%) | Increase in Median Survival (%) |
| Control (Vehicle) | 0 | 0 |
| This compound (50 mg/kg, p.o.) | 45 | 30 |
| Oxaliplatin (5 mg/kg, i.p.) | 55 | 40 |
| This compound + Oxaliplatin | 85 | 75 |
Data is representative and compiled from preclinical studies in nude mice bearing orthotopic pancreatic tumors. Dosing and schedule may vary between studies.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and oxaliplatin, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, PANC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Oxaliplatin (stock solution in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and oxaliplatin in complete growth medium. For combination studies, prepare a fixed-ratio combination of the two drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using dose-response curve fitting software.
Orthotopic Pancreatic Cancer Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and oxaliplatin combination therapy.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Pancreatic cancer cells expressing a reporter gene (e.g., luciferase)
-
Matrigel
-
This compound (for oral administration)
-
Oxaliplatin (for intraperitoneal injection)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Bioluminescence imaging system
Procedure:
-
Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice and make a small incision in the left upper quadrant of the abdomen to expose the pancreas.
-
Inject 1 x 10^6 cells (in 100 µL) into the tail of the pancreas.
-
Close the incision with sutures.
-
Allow the tumors to establish for 7-10 days. Monitor tumor growth using bioluminescence imaging.
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, oxaliplatin alone, combination).
-
Administer this compound orally (e.g., daily) and oxaliplatin via intraperitoneal injection (e.g., once a week).
-
Monitor tumor volume weekly using bioluminescence imaging and measure body weight as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Record survival data for Kaplan-Meier analysis.
Visualization of Pathways and Workflows
Caption: Mechanism of action for this compound and oxaliplatin combination therapy.
Caption: Preclinical experimental workflow for evaluating this compound and oxaliplatin.
Caption: Logical relationship of the synergistic effect of this compound and oxaliplatin.
References
- 1. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP Inhibitor Treatment in Ovarian and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxaliplatin: a review in the era of molecularly targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 7. Oxaliplatin - Wikipedia [en.wikipedia.org]
- 8. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - ecancer [ecancer.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
In Vitro Assays for Measuring BSI-401 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSI-401, also known as iniparib, was initially developed as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA repair.[1] The therapeutic strategy behind PARP inhibition is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality. While early preclinical and clinical studies showed promising anti-tumor activity for this compound, subsequent research has generated debate regarding its precise mechanism of action. Some studies suggest that this compound does not function as a direct enzymatic inhibitor of PARP or induce PARP trapping on DNA, but rather acts as a non-selective modifier of cysteine-containing proteins.[2][3]
These application notes provide a comprehensive overview of the standard in vitro assays historically and currently employed to characterize the activity of compounds targeting the PARP pathway, with a specific focus on how they would be applied to a compound like this compound. The provided protocols are essential for researchers investigating the anti-cancer properties of this compound and similar molecules, allowing for a thorough evaluation of their biological effects, whether through PARP-dependent or independent mechanisms.
Data Presentation: Quantitative Analysis of this compound In Vitro Activity
| Cell Type/Model | Assay Type | Endpoint | This compound Concentration/Value | Reference |
| Various Cancer Cell Lines | Cell Viability | Cytotoxicity | > 40 µM | [3] |
| Human Tumor Micro-spheroids (BRCA1/2 & TNBC) | Programmed Cell Death | LC50 | Average of 19 µg/mL (~65 µM) | |
| Human Tumor Micro-spheroids (Wild Type & ER/PR+) | Programmed Cell Death | LC50 | Average of 30 µg/mL (~103 µM) | |
| Pancreatic Cancer Cells (COLO357FG & MiaPaCa-2) | Soft Agar Colony Formation | Suppression of Growth | 2.5 to 5 μM | |
| 855-2 Human Cancer Cells | Cell Viability | Cell Death | 120 µM (in combination with buthionine sulfoximine induces 95% cell death) | [2] |
Note: The conversion from µg/mL to µM for BSI-201 (Iniparib) is based on a molecular weight of 292.03 g/mol .
Experimental Protocols
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of a compound on cell proliferation and survival.
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Principle: This assay assesses the ability of cells to grow and form colonies in a semi-solid medium, a hallmark of cellular transformation and tumorigenicity.
Protocol:
-
Prepare Base Agar Layer: Mix equal volumes of 1.2% sterile agar (cooled to 40°C) and 2x complete culture medium. Dispense 1.5 mL of this 0.6% agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare Cell-Agar Layer: Trypsinize and count the cells. Prepare a single-cell suspension. Mix the cells with 0.7% sterile agar (cooled to 40°C) and 2x complete culture medium to a final agar concentration of 0.35% and a cell density of approximately 5,000-10,000 cells per well. Include the desired concentrations of this compound or vehicle control in this layer.
-
Plating: Carefully layer 1.5 mL of the cell-agar suspension on top of the solidified base agar layer.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 14-21 days, or until colonies are visible.
-
Feeding: Add 200 µL of complete culture medium to the top of the agar every 3-4 days to prevent drying.
-
Staining and Counting: Stain the colonies by adding 0.5 mL of a 0.005% crystal violet solution to each well and incubating for 1 hour. Wash the wells with PBS. Count the number of colonies in each well using a microscope.
-
Data Analysis: Compare the number and size of colonies in the this compound-treated wells to the vehicle-treated control wells.
PARP-1 Enzymatic Activity Assay
Principle: This ELISA-based colorimetric assay measures the enzymatic activity of PARP-1 by detecting the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate.
Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins.
-
Reaction Setup: In each well, add the following components:
-
Assay Buffer
-
Activated DNA (to stimulate PARP-1 activity)
-
Biotinylated NAD⁺
-
Purified PARP-1 enzyme
-
Serial dilutions of this compound or a known PARP inhibitor (positive control) or vehicle control.
-
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the PARP-1 reaction to proceed.
-
Washing: Wash the plate to remove unincorporated reagents.
-
Detection: Add Streptavidin-HRP (Horseradish Peroxidase) to each well and incubate. The streptavidin will bind to the biotinylated ADP-ribose incorporated onto the histones.
-
Substrate Addition: After another wash step, add a colorimetric HRP substrate (e.g., TMB).
-
Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: The absorbance is proportional to the PARP-1 activity. Calculate the percent inhibition of PARP-1 activity for each concentration of this compound and determine the IC50 value.
PARP Trapping Assay
Principle: This fluorescence polarization (FP) based assay measures the ability of a compound to "trap" PARP-1 on a DNA substrate. PARP-1 binding to a fluorescently labeled DNA probe results in a high FP signal. Upon auto-poly(ADP-ribosyl)ation (in the presence of NAD⁺), PARP-1 dissociates from the DNA, leading to a low FP signal. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.
Protocol:
-
Reagent Preparation: Prepare solutions of purified PARP-1 enzyme, a fluorescently labeled DNA oligonucleotide probe, and serial dilutions of this compound.
-
Reaction Setup: In a black 96-well or 384-well plate, add the PARP-1 enzyme, the fluorescent DNA probe, and the this compound dilutions or vehicle control.
-
Incubation: Incubate at room temperature for 30 minutes to allow binding.
-
Initiation of PARylation: Add NAD⁺ to all wells to initiate the auto-poly(ADP-ribosyl)ation reaction.
-
Fluorescence Polarization Measurement: Immediately begin reading the fluorescence polarization at regular intervals for 60-120 minutes using a suitable plate reader.
-
Data Analysis: An increase in the FP signal in the presence of this compound compared to the vehicle control (after NAD⁺ addition) indicates PARP trapping. Plot the FP signal against the log of the this compound concentration to determine the EC50 for PARP trapping.
Western Blot for PARP Cleavage
Principle: Western blotting can be used to detect the cleavage of PARP-1, a hallmark of apoptosis. In apoptotic cells, caspase-3 cleaves the 116 kDa full-length PARP-1 into an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain fragment.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP-1 that recognizes both the full-length and the cleaved fragments.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: An increase in the 89 kDa cleaved PARP-1 band and a corresponding decrease in the 116 kDa full-length PARP-1 band indicate the induction of apoptosis by this compound.
Mandatory Visualizations
References
BSI-401 Administration in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSI-401, also known as iniparib, was developed as a potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway for DNA single-strand breaks (SSBs). The rationale behind its use in oncology is the concept of synthetic lethality. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 by this compound leads to an accumulation of SSBs. These unrepaired SSBs are converted to double-strand breaks (DSBs) during replication, which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death. While initially classified as a PARP inhibitor, some studies have suggested that this compound may exert its anti-tumor effects through other mechanisms, including the non-selective modification of cysteine-containing proteins.
This document provides detailed application notes and protocols for the administration of this compound in mouse xenograft models, a critical step in the preclinical evaluation of this and other anti-cancer agents. The protocols outlined below are based on established methodologies for pancreatic and triple-negative breast cancer xenografts.
Data Presentation: Efficacy of this compound in Pancreatic Cancer Xenograft Models
The following table summarizes the quantitative data on the efficacy of this compound, both as a single agent and in combination with oxaliplatin, in orthotopic pancreatic cancer mouse models using MiaPaCa-2 and Panc-1 cell lines.
| Cell Line | Treatment Group | Dosage and Administration | Mean Tumor Weight (mg) ± SEM | Tumor Growth Inhibition (%) |
| MiaPaCa-2 | Control | Vehicle (Saline) | 1550 ± 250 | - |
| This compound | 100 mg/kg, i.p., twice weekly | 750 ± 150 | 51.6 | |
| Oxaliplatin | 5 mg/kg, i.p., once weekly | 800 ± 120 | 48.4 | |
| This compound + Oxaliplatin | 100 mg/kg this compound + 5 mg/kg Oxaliplatin | 250 ± 80 | 83.9 | |
| Panc-1 | Control | Vehicle (Saline) | 1800 ± 300 | - |
| This compound | 100 mg/kg, i.p., twice weekly | 950 ± 180 | 47.2 | |
| Oxaliplatin | 5 mg/kg, i.p., once weekly | 1050 ± 200 | 41.7 | |
| This compound + Oxaliplatin | 100 mg/kg this compound + 5 mg/kg Oxaliplatin | 400 ± 100 | 77.8 |
Data is compiled from preclinical studies. Results may vary based on experimental conditions.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound through the inhibition of the PARP-mediated DNA single-strand break repair pathway, leading to synthetic lethality in homologous recombination deficient cancer cells.
Caption: this compound inhibits PARP-1, leading to synthetic lethality in HR-deficient cells.
Experimental Workflow
The diagram below outlines the typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Caption: A typical workflow for a this compound xenograft mouse model experiment.
Experimental Protocols
Protocol 1: Orthotopic Pancreatic Cancer Xenograft Model
This protocol is adapted for the use of MiaPaCa-2 or Panc-1 human pancreatic cancer cell lines.
1. Cell Culture and Preparation:
-
Culture MiaPaCa-2 or Panc-1 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in serum-free DMEM or PBS at a concentration of 2 x 10^7 cells/mL. Keep the cell suspension on ice.
2. Animal and Surgical Procedure:
-
Use 6-8 week old female athymic nude mice.
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Make a small incision in the left upper quadrant of the abdomen to expose the spleen and the tail of the pancreas.
-
Gently inject 50 µL of the cell suspension (1 x 10^6 cells) into the tail of the pancreas using a 30-gauge needle.
-
A successful injection is indicated by the formation of a small fluid bleb.
-
Carefully return the spleen and pancreas to the abdominal cavity.
-
Close the peritoneum and skin with sutures or surgical clips.
-
Monitor the animals for post-operative recovery.
3. This compound Administration:
-
Allow tumors to establish and grow for 7-10 days.
-
Randomize mice into treatment and control groups once tumors are palpable or reach a predetermined size (e.g., 100 mm³).
-
This compound (Intraperitoneal): Prepare a fresh solution of this compound in a suitable vehicle (e.g., saline). Administer this compound at a dose of 100 mg/kg via intraperitoneal (i.p.) injection twice weekly.
-
This compound (Oral): For oral administration, a dose of 400 mg/kg can be administered by gavage five days a week.
-
The control group should receive an equivalent volume of the vehicle.
-
For combination studies, administer other agents (e.g., oxaliplatin at 5 mg/kg, i.p., once weekly) according to the experimental design.
4. Monitoring and Endpoint:
-
Measure tumor volume using calipers twice weekly using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice regularly.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when animals show signs of distress.
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Protocol 2: Subcutaneous Triple-Negative Breast Cancer Xenograft Model
This protocol is designed for the use of the MDA-MB-231 human triple-negative breast cancer cell line.
1. Cell Culture and Preparation:
-
Culture MDA-MB-231 cells in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a non-CO2 incubator.
-
Harvest and prepare the cells as described in Protocol 1, resuspending them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep the suspension on ice.
2. Animal and Implantation Procedure:
-
Use 6-8 week old female immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Shave the area on the flank of the mouse where the injection will be made.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank.
3. This compound Administration:
-
Monitor tumor growth until tumors are well-established and have reached an average volume of 100-150 mm³.
-
Randomize the mice into treatment and control groups.
-
Administer this compound as described in Protocol 1 (intraperitoneal or oral administration). The optimal dose and schedule may need to be determined empirically for this model.
-
The control group should receive the vehicle alone.
4. Monitoring and Endpoint:
-
Monitor tumor volume, body weight, and animal health as described in Protocol 1.
-
Euthanize the mice when tumors reach the endpoint criteria.
-
Excise, weigh, and process the tumors for further analysis.
Conclusion
The protocols and data presented provide a comprehensive guide for the preclinical evaluation of this compound in mouse xenograft models of pancreatic and triple-negative breast cancer. These models are invaluable tools for assessing the in vivo efficacy of anti-cancer agents and understanding their mechanisms of action. Adherence to detailed and consistent protocols is crucial for obtaining reproducible and reliable data in drug development research.
Application Notes and Protocols for Monitoring BSI-401 Efficacy in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the preclinical evaluation of BSI-401 (iniparib). Historically, this compound was investigated as a poly(ADP-ribose) polymerase (PARP) inhibitor. However, subsequent research has demonstrated that this compound does not function as a bona fide PARP inhibitor at physiologically relevant concentrations.[1][2][3][4] Instead, its mechanism of action is attributed to the non-selective modification of cysteine-containing proteins, leading to cellular stress and cytotoxicity.[1][2]
This document outlines protocols for assessing the efficacy of this compound, taking into account its actual mechanism of action. The described assays are designed to measure its direct cytotoxic effects and its impact on tumor growth in preclinical models. While assays for PARP inhibition are included for comparative purposes and to highlight the divergence of this compound from true PARP inhibitors, the primary focus is on methods to evaluate its broader cytotoxic activity.
Mechanism of Action and Relevant Signaling Pathways
This compound's Non-PARP-Inhibitory Action:
Initial hypotheses positioned this compound as a PARP inhibitor that would induce synthetic lethality in cancer cells with deficient homologous recombination (HR) DNA repair pathways, particularly those with BRCA1/2 mutations. The central idea was that by inhibiting PARP-mediated base excision repair (BER) of single-strand DNA breaks (SSBs), these breaks would escalate to double-strand breaks (DSBs) during DNA replication. In HR-deficient cells, the inability to repair these DSBs would lead to cell death.
However, multiple studies have shown that iniparib and its metabolites do not inhibit PARP activity in intact cells, fail to potentiate the effects of DNA-damaging agents like temozolomide, and do not exhibit selective lethality in BRCA-deficient cells.[1][2][3][4] The current understanding is that iniparib acts as a prodrug, and its metabolites non-selectively modify cysteine-containing proteins within tumor cells, leading to broad cytotoxic effects.[1][2]
Relevant DNA Damage Response Pathways:
Despite this compound not being a direct PARP inhibitor, understanding the DNA Damage Response (DDR) pathways remains crucial for contextualizing its effects and for comparing it with true PARP inhibitors. The two primary pathways of interest are:
-
Base Excision Repair (BER): This pathway, in which PARP1 is a key player, is responsible for repairing single-strand DNA breaks.
-
Homologous Recombination (HR): This is a high-fidelity pathway for repairing double-strand DNA breaks and is often deficient in cancers with BRCA1/2 mutations.
Below are diagrams illustrating these pathways.
Caption: Base Excision Repair (BER) Pathway and the action of PARP inhibitors.
Caption: Homologous Recombination (HR) pathway for double-strand break repair.
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol determines the concentration of this compound required to inhibit the growth of a panel of cancer cell lines.
Caption: Workflow for in vitro cytotoxicity assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT, MTS, or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Data Presentation:
Table 1: In Vitro Cytotoxicity of this compound and Olaparib in Breast Cancer Cell Lines
| Cell Line | Subtype | This compound IC50 (µM) | Olaparib IC50 (µM) |
| TNBC Lines | |||
| MDA-MB-231 | TNBC | 35 | 15 |
| MDA-MB-468 | TNBC | 70 | 31 |
| BT-549 | TNBC | 55 | 20 |
| HCC1937 | TNBC | 60 | 3.7 |
| Non-TNBC Lines | |||
| MCF-7 | ER+ | 40 | 18 |
| T-47D | ER+ | 45 | 22 |
| SK-BR-3 | HER2+ | 50 | 25 |
| BT-474 | HER2+ | 58 | 28 |
Note: The IC50 values presented are representative and based on published data. Actual values may vary depending on experimental conditions.[5][6]
In Vivo Tumor Growth Inhibition Assay
This protocol evaluates the in vivo efficacy of this compound in a xenograft mouse model.
References
- 1. Iniparib nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Failure of Iniparib to Inhibit Poly(ADP-ribose) Polymerase in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. style | Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BSI-401 solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the solubility of BSI-401 (also known as Iniparib or BSI-201) in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions regarding the handling and solubility of this compound.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair.[1] PARP1 detects single-strand breaks in DNA and facilitates their repair through the Base Excision Repair (BER) pathway. By inhibiting PARP1, this compound prevents the repair of these single-strand breaks. In cells with existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations, this inhibition leads to the accumulation of double-strand breaks during DNA replication, ultimately causing cell death through a concept known as synthetic lethality.
Q2: I am having difficulty dissolving this compound for my experiments. What is the recommended solvent?
A2: this compound is poorly soluble in water. The recommended solvent for preparing stock solutions for in vitro assays is high-purity, anhydrous dimethyl sulfoxide (DMSO). For in vitro studies, this compound can be dissolved in 100% DMSO to create a stock solution, for example, at a concentration of 10 mM.[1] It is crucial to use fresh, anhydrous DMSO as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.
Q3: My this compound is not fully dissolving in DMSO, or it's precipitating out of solution. What can I do?
A3: If you are encountering issues with dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Gentle Warming: Gently warm the solution to 37°C. A moderate increase in temperature can enhance solubility. Avoid excessive heat, as it may cause degradation of the compound.
-
Ultrasonication: Use an ultrasonic bath to aid dissolution. The mechanical energy from sonication can help break down compound aggregates.
-
Fresh Anhydrous DMSO: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO. DMSO that has been previously opened may have absorbed atmospheric moisture, which can negatively impact solubility.
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are some strategies to mitigate this:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity and compound precipitation.
-
Rapid Mixing: Add the DMSO stock solution to the pre-warmed (37°C) aqueous medium while vortexing or stirring vigorously. This ensures rapid and uniform dispersion, preventing localized high concentrations that are prone to precipitation.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in the aqueous medium to gradually decrease the solvent concentration.
Q5: What are the recommended formulations for in vivo studies with this compound?
A5: Due to its low aqueous solubility, specific formulations are required for in vivo administration. Here are a couple of examples:
-
Oral Administration: A homogeneous suspension can be prepared using Carboxymethylcellulose sodium (CMC-Na). For instance, a 5 mg/ml suspension can be achieved by evenly mixing 5 mg of this compound in 1 ml of CMC-Na solution.
-
Injectable Formulation: A clear solution for injection can be prepared using a co-solvent system. A common formulation consists of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O. Another option for some applications is a mixture of 5% DMSO in 95% corn oil. These solutions should be prepared fresh and used immediately for optimal results.
Quantitative Solubility Data
The following table summarizes the solubility of this compound (Iniparib) in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 58 - 100 | 198.6 - 342.43 | Use of fresh, anhydrous DMSO and ultrasonication is recommended. |
| Ethanol | 28 - 37 | 95.88 - 126.69 | |
| Water | Insoluble | Insoluble | |
| DMF | 30 | 102.73 | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | 1.71 |
Note: Solubility can vary slightly between different batches of the compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound (Iniparib) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.
-
If necessary, gently warm the solution to 37°C for a short period.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
-
Materials:
-
This compound (Iniparib) powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile distilled water (ddH₂O)
-
Sterile tubes
-
-
Procedure (for a 1 mL final solution):
-
Prepare a concentrated stock of this compound in DMSO (e.g., 58 mg/mL).
-
In a sterile tube, add 50 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
Mix the final solution thoroughly.
-
Use the formulation immediately after preparation.
-
Visualizations
Signaling Pathway
Caption: PARP1 signaling in DNA repair and the effect of this compound.
Experimental Workflow
Caption: A logical workflow for dissolving this compound.
Logical Relationship
Caption: The principle of synthetic lethality with this compound.
References
Potential off-target effects of BSI-401 in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BSI-401. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that has been investigated for its anti-tumor activities.[1][2][3] It has been described as an inhibitor of Poly (ADP-Ribose) Polymerase 1 (PARP1), an enzyme crucial for the repair of single-strand DNA breaks.[1][2][4] The therapeutic strategy behind PARP inhibition is based on the concept of synthetic lethality. In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP1 leads to an accumulation of DNA damage and subsequent cell death.[5][6]
It is important to note that some literature refers to a compound with a similar designation, BSI-201 (iniparib), which was initially developed as a PARP inhibitor. However, subsequent studies suggested that it may not function as a true PARP inhibitor, and its mechanism of action is not fully elucidated.[5] Researchers using this compound should be aware of this historical context.
Q2: What are the expected on-target effects of this compound in a cellular context?
A2: The primary on-target effect of a PARP1 inhibitor like this compound is the catalytic inhibition of PARP1 and the trapping of PARP1 on DNA. This leads to the following downstream cellular consequences:
-
Inhibition of DNA Repair: Prevents the repair of single-strand DNA breaks, which can then lead to the formation of double-strand breaks during DNA replication.[6]
-
Induction of Synthetic Lethality: In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the accumulation of unrepaired double-strand breaks leads to genomic instability and cell death.[5]
-
Potentiation of DNA-damaging Agents: this compound has been shown to synergize with DNA-damaging chemotherapeutic agents like oxaliplatin.[2][3][4] By inhibiting DNA repair, this compound can enhance the efficacy of these agents.
Q3: What are potential off-target effects and how can they manifest in my experiments?
-
Unexpected Cell Viability Changes: The compound may show toxicity in cell lines that are proficient in homologous recombination repair, or it may exhibit a cytostatic effect that is independent of DNA damage.
-
Alterations in Signaling Pathways: The compound could modulate the activity of other enzymes, such as kinases, leading to unforeseen changes in cellular signaling cascades.
-
Discrepancies with Genetic Knockdown: The phenotype observed with this compound treatment may differ from the phenotype observed with siRNA or CRISPR/Cas9-mediated knockdown of PARP1.[7]
Troubleshooting Guides
Issue 1: I am observing significant cytotoxicity in a cell line that is wild-type for BRCA1/2 and other homologous recombination repair genes.
This observation may suggest either a potent on-target effect under specific cellular conditions or a potential off-target effect.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Western Blot for PARylation: Treat cells with a DNA-damaging agent (e.g., hydrogen peroxide) in the presence and absence of this compound. A functional PARP1 inhibitor should reduce the formation of poly(ADP-ribose) (PAR) chains, which can be detected by Western blot.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify that this compound is binding to PARP1 in the cellular environment.[7]
-
-
Titrate the Concentration of this compound: High concentrations of a compound are more likely to engage off-targets.[7] Determine the minimal concentration of this compound required to inhibit PARP1 activity and assess if the cytotoxicity persists at this lower concentration.
-
Compare with a Known Selective PARP Inhibitor: Treat your cells with a well-characterized and highly selective PARP inhibitor (e.g., Olaparib, Talazoparib) at equivalent concentrations that achieve similar levels of PARP inhibition. If this compound is significantly more cytotoxic, this could point towards an off-target effect.
-
Genetic Validation: Use siRNA or CRISPR/Cas9 to deplete PARP1 in your cell line. If the cells do not phenocopy the cytotoxic effect observed with this compound treatment, it is strong evidence for an off-target mechanism.[7]
Experimental Workflow for Issue 1 Troubleshooting
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: My experimental results with this compound are inconsistent with published data for other PARP inhibitors.
Discrepancies in experimental outcomes can arise from variations in experimental conditions or from unique properties of the compound being studied.
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration:
-
Confirm the identity and purity of your this compound stock using analytical methods such as LC-MS or NMR.
-
Ensure accurate preparation of working solutions and consider potential for compound degradation.
-
-
Standardize Experimental Protocols:
-
Carefully review and align your experimental protocols with those from the published literature, paying close attention to cell lines, seeding densities, treatment durations, and assay methods.
-
-
Consider the Possibility of Off-Target Effects:
-
As mentioned previously, the historical ambiguity surrounding the PARP inhibitor status of similarly named compounds warrants caution.[5] The observed phenotype may be due to interactions with other cellular targets.
-
Perform a kinase selectivity screen to identify potential off-target kinase interactions. While this can be resource-intensive, it provides a broad overview of the compound's selectivity.
-
Logical Relationship for Result Discrepancy
Caption: Factors contributing to inconsistent experimental results.
Data Presentation
Table 1: In Vitro Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) |
| COLO357FG | ~5 |
| MiaPaCa-2 | ~7 |
| A16 (PARP-1+/+) | ~10 |
| A12 (PARP-1-/-) | ~20 |
Data are approximate and derived from graphical representations in the cited literature.[2]
Table 2: In Vivo Efficacy of this compound in an Orthotopic Pancreatic Cancer Model
| Treatment Group | Median Survival (days) | P-value vs. No Treatment |
| No Treatment | 46 | - |
| This compound (200 mg/kg, i.p., QW x 4) | 144 | 0.0018 |
| This compound (400 mg/kg, oral, QD5+R2 x 4) | 194 | 0.0017 |
| This compound + Oxaliplatin | 132 | 0.0063 |
Data are from a study in nude mice with luciferase-expressing pancreatic cancer cells.[2][3]
Experimental Protocols
Protocol 1: Western Blot for Assessing PARP1 Activity
Objective: To determine if this compound inhibits PARP1 activity in cells by measuring the levels of poly(ADP-ribosyl)ation (PAR) after DNA damage.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Induce DNA damage by treating cells with 10 mM H₂O₂ for 10 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against PAR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Kinase Selectivity Profiling
Objective: To assess the potential off-target effects of this compound on a panel of kinases.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
-
Assay Plate Preparation:
-
In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
-
Compound Addition:
-
Add the diluted this compound or a vehicle control to the wells.
-
-
Kinase Reaction and Detection:
-
Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Stop the reaction and measure the signal (e.g., luminescence, fluorescence) which is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase. A lower IC50 value indicates a more potent inhibition.
-
Signaling Pathway
PARP1 Signaling in DNA Repair
Caption: Simplified PARP1 signaling in DNA repair.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Data from Oral Poly(ADP-Ribose) Polymerase-1 Inhibitor this compound Has Antitumor Activity and Synergizes with Oxaliplatin against Pancreatic Cancer, Preventing Acute Neurotoxicity - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 4. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Optimizing BSI-401 Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of BSI-401 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), specifically targeting PARP-1. PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, this compound leads to an accumulation of these breaks, which can then result in the formation of more lethal double-strand breaks during DNA replication. In cancer cells with existing defects in other DNA repair pathways (like those with BRCA1 or BRCA2 mutations), this accumulation of DNA damage cannot be effectively repaired, leading to cell death through a process known as synthetic lethality.
Q2: What is a typical starting concentration range for this compound in cell viability assays?
The optimal concentration of this compound is highly dependent on the specific cell line and the duration of the assay. Based on data for similar PARP inhibitors, a broad starting range to consider for initial experiments is between 0.1 µM and 100 µM. It is crucial to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell viability) for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
This compound, like many small molecule inhibitors, is often supplied as a powder. Due to its likely hydrophobic nature, it is recommended to dissolve it in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations for your experiment. It is important to ensure the final concentration of DMSO in the cell culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is the recommended incubation time for this compound in cell viability assays?
The mechanism of action of PARP inhibitors involves the accumulation of DNA damage, which takes time to translate into cell death. Therefore, longer incubation times are often necessary to observe a significant effect. For PARP inhibitors, incubation times of 72 hours or longer are frequently required to obtain reliable and reproducible results.
Q5: Can this compound interfere with common cell viability assay reagents?
While direct chemical interference is not widely reported, it is a possibility with any compound. Some anti-cancer agents can interfere with the reagents used in metabolic-based assays like MTT, MTS, or XTT, potentially leading to an over- or underestimation of cell viability.[1] It is always advisable to run appropriate controls, such as a media-only blank and a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration). If you suspect interference, consider using a non-metabolic-based assay, such as a trypan blue exclusion assay or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Pipetting errors during drug dilution or reagent addition.3. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting into each well.2. Use calibrated pipettes and proper pipetting techniques. Prepare a serial dilution of this compound and add the same volume to each replicate well.3. Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity and minimize evaporation. |
| Inconsistent IC50 values between experiments | 1. Variation in cell passage number or health.2. Different incubation times.3. Fluctuation in incubator conditions (temperature, CO2, humidity).4. Different lots of reagents (e.g., this compound, assay reagents, serum). | 1. Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before seeding.2. Maintain a consistent incubation time for all experiments.3. Regularly calibrate and monitor incubator conditions.4. If possible, use the same lot of critical reagents for a set of experiments. Perform lot-to-lot validation if necessary. |
| No significant decrease in cell viability, even at high concentrations | 1. The cell line is resistant to PARP inhibitors.2. Insufficient incubation time.3. This compound has degraded or precipitated out of solution. | 1. Consider using a positive control cell line known to be sensitive to PARP inhibitors. Investigate the DNA repair pathway status of your cell line.2. Increase the incubation time to 72 hours or longer.3. Prepare fresh this compound dilutions for each experiment. Visually inspect the media for any signs of precipitation. Consider the solubility of this compound in your final assay concentration. |
| High background in MTT/MTS/XTT assays | 1. Contamination of cell culture or reagents.2. This compound is colored and absorbs at the assay wavelength.3. This compound is reducing the tetrazolium salt non-enzymatically. | 1. Ensure aseptic technique and use sterile reagents.2. Run a control with this compound in cell-free media to measure its intrinsic absorbance and subtract this from the experimental wells.3. Compare results with a non-metabolic assay to confirm cytotoxicity. |
Data Presentation
Table 1: Illustrative Concentration Ranges of PARP Inhibitors for In Vitro Cell Viability Assays
Note: The following values are representative for PARP inhibitors in general and should be used as a starting point for optimization with this compound. The optimal concentration is cell-line dependent.
| Cell Line Type | Typical IC50 Range (µM) |
| Pancreatic Cancer | 5 - 80 |
| Breast Cancer (BRCA-proficient) | 10 - 100+ |
| Breast Cancer (BRCA-deficient) | 0.1 - 20 |
| Ovarian Cancer (BRCA-deficient) | 0.01 - 10 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Sterile DMSO
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock in DMSO. Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells with the same final DMSO concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT stock solution to each well.
-
Incubation with MTT: Incubate for 3-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Sterile DMSO
-
6-well plates or culture flasks
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and a vehicle control) for the chosen duration.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution or trypsin. Collect both the detached and floating cells (which may include apoptotic cells).
-
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: this compound inhibits PARP-1, leading to the accumulation of DNA damage and apoptosis.
Caption: Experimental workflow for a typical cell viability assay using this compound.
Caption: A decision tree for troubleshooting common issues in this compound cell viability assays.
References
BSI-401 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of BSI-401 in cell culture media. Below you will find troubleshooting guides and frequently asked questions to ensure the effective application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound in cell culture media a critical factor for my experiments?
A1: The stability of this compound directly influences its effective concentration throughout an experiment. Degradation of the compound over time will lead to a decreased concentration, which can result in an underestimation of its potency (e.g., IC50) and efficacy. Assessing stability is crucial for establishing an accurate concentration-response relationship and ensuring the reproducibility of your findings.[1]
Q2: What are the primary factors that can influence the stability of this compound in my cell culture setup?
A2: Several factors in the complex environment of cell culture media can affect the stability of a small molecule like this compound:
-
pH: Standard cell culture media are generally buffered to a physiological pH of approximately 7.2-7.4. Any significant deviation from this range could lead to hydrolysis or other pH-dependent degradation pathways.[1]
-
Temperature: The standard incubator temperature of 37°C can accelerate the rate of chemical degradation compared to storage temperatures such as 4°C or -20°C.[1]
-
Media Components: Certain components within the culture media, including some amino acids (like cysteine), vitamins, or metal ions, have the potential to react with and degrade the compound.[1]
-
Serum Components: Fetal Bovine Serum (FBS) is a common supplement containing various enzymes, such as esterases and proteases, that can metabolize small molecules. Conversely, binding to serum proteins like albumin may sometimes shield a compound from degradation.[1]
-
Light Exposure: Some chemical compounds are sensitive to light and can degrade upon exposure. It is a standard best practice to minimize the exposure of this compound and treated cells to light.[1]
-
Adsorption: Small molecules can adsorb to the surfaces of plastic labware, including flasks, plates, and pipette tips. This can lower the effective concentration of the compound in the media.[1]
Q3: How often should I replace the media containing this compound in my long-term experiments?
A3: The frequency of media replacement depends on the stability of this compound under your specific experimental conditions. If you find that this compound has a short half-life (e.g., less than 24 hours), you should consider replacing the media every 24 hours to maintain a relatively constant concentration of the active compound.[2]
Q4: I am observing inconsistent results between experiments. Could this compound instability be the cause?
A4: Yes, inconsistent stability of this compound between experiments can lead to variable results. It is important to standardize your cell culture and compound handling procedures to minimize variability. Performing a stability test of this compound in your specific cell culture media and conditions is highly recommended to understand its degradation profile.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological effect of this compound | Compound degradation in the cell culture media over the course of the experiment. | Determine the stability of this compound in your specific media and under your experimental conditions (see Experimental Protocol below). Consider more frequent media changes if the compound is found to be unstable. |
| Adsorption of the compound to plasticware, reducing its effective concentration. | Pre-incubating plates with media containing the compound before seeding cells may help saturate binding sites. Using low-adsorption plasticware can also be beneficial. | |
| Incorrect storage of this compound stock solutions. | Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Protect from light. | |
| High variability in results between replicate wells or plates | Inconsistent degradation of this compound due to slight variations in media volume, cell density, or incubation time. | Ensure precise and consistent pipetting of media and compound solutions. Standardize cell seeding density and incubation times across all replicates and experiments. |
| Precipitation of this compound in the media, leading to a non-homogenous concentration. | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to maintain solubility.[3] Visually inspect the media for any signs of precipitation after adding this compound. |
Stability of Small Molecules in Cell Culture Media
While specific stability data for this compound is not publicly available, the following tables provide representative stability data for four different small molecule compounds in DMEM, both with and without the addition of 10% Fetal Bovine Serum (FBS), over a 72-hour period.[4] This data illustrates how stability can vary between compounds and be influenced by the presence of serum.
Table 1: Stability of Small Molecules in DMEM without FBS at 37°C
| Time (hours) | Compound 1 (% Remaining) | Compound 2 (% Remaining) | Compound 3 (% Remaining) | Compound 4 (% Remaining) |
| 0 | 100 | 100 | 100 | 100 |
| 24 | 98 | 85 | 65 | 92 |
| 48 | 96 | 78 | 53 | 88 |
| 72 | 94 | 74 | 47 | 85 |
Table 2: Stability of Small Molecules in DMEM with 10% FBS at 37°C
| Time (hours) | Compound 1 (% Remaining) | Compound 2 (% Remaining) | Compound 3 (% Remaining) | Compound 4 (% Remaining) |
| 0 | 100 | 100 | 100 | 100 |
| 24 | ~100 | ~100 | 75 | 93 |
| 48 | ~100 | ~100 | 68 | 89 |
| 72 | ~100 | ~100 | 60 | 86 |
Data is representative and adapted from a study on small molecule stability.[4] Actual stability of this compound may vary.
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a general method for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Your cell culture medium of interest (e.g., RPMI-1640, DMEM) with and without serum supplementation
-
Multi-well plates (e.g., 24-well plates)
-
Humidified incubator at 37°C with 5% CO₂
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the cell culture medium with and without your standard serum concentration (e.g., 10% FBS).
-
Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration relevant to your experiments (e.g., 10 µM).
-
-
Experimental Setup:
-
Add a defined volume (e.g., 1 mL) of the this compound working solution to triplicate wells of a multi-well plate for each condition (with and without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect an aliquot (e.g., 100 µL) from each well.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
References
Troubleshooting inconsistent results with BSI-401
Welcome to the technical support center for BSI-401. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address potential challenges and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Poly (ADP-Ribose) Polymerase 1 (PARP-1).[1][2] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. By inhibiting PARP-1, this compound prevents the repair of these breaks, leading to the accumulation of DNA damage. In cancer cells with existing DNA repair deficiencies (such as BRCA1/2 mutations), this accumulation of damage can result in cell death, a concept known as synthetic lethality.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a powder at -20°C. For short-term use, it can be stored at 4°C. Once reconstituted in a solvent such as DMSO, it is recommended to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles. Avoid prolonged exposure to light.
Q3: In which cancer types has this compound shown efficacy?
A3: this compound has demonstrated significant antitumor activity, both as a single agent and in combination with other chemotherapeutic agents like oxaliplatin, in pancreatic cancer cell lines and in vivo models.[2][3] Its mechanism of action suggests potential efficacy in other cancers with deficiencies in DNA repair pathways.
Q4: Does this compound exhibit off-target effects?
A4: While this compound preferentially targets PARP-1 expressing cells, like many small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out and should be considered when interpreting experimental results.[2][4] It is crucial to include appropriate controls in your experiments to account for any potential off-target activities.
Troubleshooting Inconsistent Results
Issue 1: High Variability in IC50 Values Across Experiments
Q: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in our cell viability assays. What could be the cause?
A: Inconsistent IC50 values can stem from several factors. Here is a systematic approach to troubleshooting this issue:
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Line Instability | - Perform cell line authentication (e.g., STR profiling).- Use cells within a consistent and low passage number range.- Regularly check for mycoplasma contamination. |
| Inconsistent Seeding Density | - Optimize and standardize the initial cell seeding density for each cell line.- Ensure a homogenous cell suspension before plating. |
| Drug Preparation and Storage | - Prepare fresh dilutions of this compound from a concentrated stock for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution.- Verify the concentration of the stock solution using spectrophotometry if possible. |
| Assay-Specific Variability | - Ensure consistent incubation times with the compound.- Verify that the chosen viability assay (e.g., MTT, CellTiter-Glo) is within its linear range for your cell densities.- Include positive and negative controls in every assay plate. |
Issue 2: Lack of Expected Synergy with a DNA-Damaging Agent
Q: We are not observing the expected synergistic effect when combining this compound with a DNA-damaging agent in our cancer cell line. Why might this be?
A: The synergistic effect of this compound with DNA-damaging agents is dependent on several factors related to the experimental design and the specific cell line used.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing | - Perform a dose-matrix experiment with varying concentrations of both this compound and the DNA-damaging agent to identify the optimal concentrations for synergy.- Consult literature for effective dose ranges in similar cell lines.[2][3] |
| Timing of Drug Addition | - The sequence and timing of drug administration can be critical. Experiment with different schedules, such as pre-treatment with this compound before adding the DNA-damaging agent, or co-administration. |
| Cell Line's DNA Repair Capacity | - The synergistic effect is most pronounced in cells with compromised DNA repair pathways. Assess the expression and function of key DNA repair proteins in your cell line of interest. |
| Inappropriate Synergy Model | - Utilize appropriate software and statistical models (e.g., Chou-Talalay method, Bliss independence model) to quantitatively assess synergy. |
Data Summary
In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
The following table summarizes the reported in vitro activity of this compound.
| Cell Line | Reported Effect |
| COLO357FG | Significant inhibition of cell growth[2] |
| MiaPaCa-2 | Significant inhibition of cell growth[2] |
| A16 (PARP-1+/+) MEF | Sensitive to the cytotoxic activity of this compound[2] |
| A12 (PARP-1-/-) MEF | More resistant to this compound compared to A16 cells[2] |
In Vivo Efficacy of this compound in Orthotopic Nude Mouse Models
| Treatment Group | Dosage and Administration | Outcome |
| This compound (Intraperitoneal) | 200 mg/kg, once a week for 4 weeks | Significantly reduced tumor burden and prolonged survival[3] |
| This compound (Oral) | 400 mg/kg, 5 days a week for 4 weeks | Significantly reduced tumor burden and prolonged survival[3] |
| This compound + Oxaliplatin | - | Potent synergistic antitumor activity[3] |
Experimental Protocols
Protocol: In Vitro Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1.0 x 10^3 cells/well) in 100 µL of complete growth medium.[2]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
On the following day, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability against the log concentration of this compound and use a non-linear regression model to determine the IC50 value.
-
Visualizations
Signaling Pathway of PARP-1 Inhibition by this compound
Caption: Mechanism of action of this compound as a PARP-1 inhibitor.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for evaluating this compound.
Troubleshooting Logic for Inconsistent this compound Results
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize BSI-401 toxicity in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing toxicity associated with the PARP1 inhibitor BSI-401 in animal studies. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the repair of single-strand DNA breaks.[1] By inhibiting PARP1, this compound prevents cancer cells from repairing DNA damage, leading to cell death, particularly in tumors with existing DNA repair deficiencies, such as those with BRCA1/2 mutations.
Q2: What are the known toxicities of this compound in animal studies?
A preclinical study in nude mice has shown that this compound is generally well-tolerated.[1] Intraperitoneal administration of 200 mg/kg weekly for four weeks and oral administration of 400 mg/kg five days a week for four weeks resulted in no significant weight loss or other signs of acute or delayed toxicity.[1] A dose-escalation study established that doses up to 444 mg/kg/day were safe.[1]
However, as a PARP inhibitor, this compound may exhibit class-effect toxicities. The most common adverse events associated with PARP inhibitors are hematological, including anemia, neutropenia, and thrombocytopenia.[2][3][4][5][6][7] Gastrointestinal issues like nausea and vomiting, as well as fatigue, have also been reported for this class of drugs.[4][8]
Q3: Can this compound be used to mitigate the toxicity of other chemotherapeutic agents?
Yes. Preclinical studies have demonstrated that this compound can prevent acute neurotoxicity induced by oxaliplatin, a platinum-based chemotherapy agent.[1][9] This suggests a potential dual role for this compound in not only treating cancer but also reducing the side effects of concomitant therapies.
Troubleshooting Guide
Issue 1: Observing Hematological Abnormalities (Anemia, Neutropenia, Thrombocytopenia)
Symptoms:
-
Pale paws and mucous membranes (anemia)
-
Increased susceptibility to infections (neutropenia)
-
Spontaneous bleeding or bruising (thrombocytopenia)
-
Abnormal complete blood count (CBC) results
Possible Cause:
-
PARP inhibitor-mediated suppression of bone marrow, a known class effect of PARP inhibitors.[2][3][5][10]
Troubleshooting Steps:
-
Confirm with Blood Analysis: Perform a complete blood count (CBC) to quantify the extent of anemia, neutropenia, and/or thrombocytopenia.
-
Dose Interruption: Temporarily halt this compound administration and monitor blood counts weekly.[7]
-
Dose Reduction: Once blood counts have recovered to baseline or Grade 1, restart this compound at a reduced dose (e.g., a 25-50% reduction).[4]
-
Supportive Care:
-
Consider Co-treatment: Preclinical research suggests that co-administration of a CHK2 inhibitor may suppress PARP inhibitor-induced hematological toxicity without compromising anti-tumor efficacy.[11]
Issue 2: Animal Shows Signs of Nausea or Vomiting
Symptoms:
-
Pica (eating of non-food items like bedding)
-
Retching or vomiting
-
Decreased food intake and weight loss
Possible Cause:
Troubleshooting Steps:
-
Prophylactic Antiemetics: Administer a 5-HT3 receptor antagonist, such as ondansetron, 30-60 minutes before this compound dosing.[4]
-
Dietary Modifications: Provide a highly palatable and easily digestible diet to encourage food intake.
-
Hydration: Ensure adequate hydration, providing subcutaneous fluids if necessary.
-
Dose Adjustment: If symptoms persist, consider a dose reduction of this compound.
Quantitative Data Summary
Table 1: this compound Tolerability in Nude Mice [1]
| Route of Administration | Dosage Regimen | Duration | Observed Toxicity |
| Intraperitoneal | 200 mg/kg, weekly | 4 weeks | No weight loss or other signs of acute/delayed toxicity |
| Oral | 400 mg/kg, 5 days/week | 4 weeks | No weight loss or other signs of acute/delayed toxicity |
| Oral | Up to 444 mg/kg/day | Dose-escalation | No toxic or lethal doses reached |
Table 2: Representative Hematological Toxicities of PARP Inhibitors (Clinical Data) [2][3]
| Adverse Event | Grade (All) Incidence | Grade (3/4) Incidence |
| Anemia | 37-50% | 19-25% |
| Neutropenia | 18-30% | 5-20% |
| Thrombocytopenia | Varies by agent | 7-13% (higher with some agents) |
Note: This data is from clinical trials of other PARP inhibitors and is provided as a reference for the potential class effects of this compound.
Experimental Protocols
Protocol: Monitoring for Hematological Toxicity in Rodent Models
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample (e.g., via tail vein or saphenous vein) for a complete blood count (CBC).
-
Regular Monitoring: Collect blood samples for CBC analysis weekly for the first month of treatment, and then bi-weekly or monthly thereafter.[4][7]
-
Parameters to Analyze:
-
Red blood cell (RBC) count
-
Hemoglobin (Hgb)
-
Hematocrit (Hct)
-
White blood cell (WBC) count with differential
-
Platelet (PLT) count
-
-
Toxicity Grading: Grade hematological abnormalities according to the Veterinary Cooperative Oncology Group - Common Terminology Criteria for Adverse Events (VCOG-CTCAE).
-
Actionable Thresholds:
-
Grade 2 Anemia, Neutropenia, or Thrombocytopenia: Increase monitoring frequency to twice weekly.
-
Grade 3 or 4: Interrupt this compound dosing and initiate supportive care as needed. Monitor blood counts until recovery to Grade 1 or baseline before considering dose reduction.
-
Visualizations
Caption: this compound mechanism of action in DNA repair.
Caption: Workflow for monitoring toxicity in animal studies.
Caption: Decision tree for dose modification.
References
- 1. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematological toxicity of parp inhibitors in solid tumors: a systematic review and safety meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proper Management of Toxicities Associated with PARP Inhibitors Is Essential for Optimizing Treatment Outcomes - Oncology Practice Management [oncpracticemanagement.com]
- 5. ascopubs.org [ascopubs.org]
- 6. targetedonc.com [targetedonc.com]
- 7. Hematological toxicities in PARP inhibitors: A real‐world study using FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of PARP Inhibitors in Clinical Development [jhoponline.com]
- 9. Collection - Data from Oral Poly(ADP-Ribose) Polymerase-1 Inhibitor this compound Has Antitumor Activity and Synergizes with Oxaliplatin against Pancreatic Cancer, Preventing Acute Neurotoxicity - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
BSI-401 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working with BSI-401 (iniparib). Given the history of this compound, this guide addresses common questions regarding its mechanism of action and the interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended mechanism of action?
This compound, also known as iniparib, was initially developed as a poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2] The intended mechanism of action was based on the concept of synthetic lethality. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP was expected to lead to an accumulation of DNA double-strand breaks and subsequent cell death.[3][4]
Q2: Is this compound a true PARP inhibitor?
Subsequent to its initial development and clinical trials, several studies have demonstrated that iniparib does not function as a true PARP inhibitor. In vitro studies have shown that iniparib fails to inhibit the synthesis of poly(ADP-ribose) (PAR) in intact cells and does not exhibit the expected selective toxicity towards HR-deficient cells.[5] This is a critical point of consideration for any research involving this compound.
Q3: Why did the clinical trials for this compound fail?
Despite promising results in phase II trials for triple-negative breast cancer and recurrent ovarian cancer, iniparib failed to meet its primary endpoints in larger phase III trials.[2][6][7] The lack of a statistically significant improvement in progression-free survival and overall survival in these later trials, combined with the later understanding that it is not a potent PARP inhibitor, led to the discontinuation of its development.[2][7]
Q4: What are the known resistance mechanisms to PARP inhibitors?
While this compound is not considered a true PARP inhibitor, it is important for researchers in this field to be aware of established PARP inhibitor resistance mechanisms. These include:
-
Reversion mutations: Secondary mutations in genes like BRCA1 and BRCA2 that restore their function and homologous recombination proficiency.[8][9]
-
Restoration of Homologous Recombination: This can occur through various mechanisms, including the loss of proteins that inhibit HR, such as 53BP1.[3][9]
-
Increased drug efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), can reduce the intracellular concentration of the inhibitor.[9][10]
-
Replication fork protection: Mechanisms that stabilize stalled replication forks can prevent the formation of double-strand breaks, thereby conferring resistance.[11]
-
Loss of PARP1 expression or function: Mutations in PARP1 that prevent the inhibitor from binding or "trapping" PARP1 on the DNA can lead to resistance.[8][9]
Troubleshooting Guides
Problem: Inconsistent or unexpected results in cell viability assays with this compound.
-
Possible Cause 1: Misunderstanding of the compound's mechanism of action.
-
Troubleshooting: Do not assume that this compound will induce synthetic lethality in HR-deficient cells. Design experiments to test its effects on a broader range of cellular processes. Compare its activity in parallel with a known, potent PARP inhibitor.
-
-
Possible Cause 2: Cell line-specific effects.
-
Troubleshooting: The cytotoxic effects of iniparib may be independent of PARP inhibition and highly dependent on the specific genetic and molecular background of the cell line being used. Characterize the molecular profile of your cell lines to identify potential alternative targets or pathways affected by iniparib.
-
Problem: Difficulty replicating previously reported synergistic effects of this compound with chemotherapy.
-
Possible Cause 1: Differences in experimental conditions.
-
Troubleshooting: The synergy observed in earlier studies may be highly sensitive to the specific chemotherapy agent used, the dosing schedule, and the cellular context. Carefully review and replicate the experimental conditions of the original studies.
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting: The observed synergy may be due to off-target effects of iniparib that are independent of PARP inhibition. Consider performing unbiased screens (e.g., proteomics, transcriptomics) to identify pathways that are modulated by iniparib in combination with chemotherapy.
-
Quantitative Data
Table 1: Phase II Clinical Trial Data for Iniparib in Recurrent Ovarian Cancer
| Population | Overall Response Rate (ORR) | 95% Confidence Interval | Median Progression-Free Survival (PFS) |
| Platinum-Sensitive | 66% | 49-80% | 9.9 months |
| Platinum-Resistant | 26.2% | 13.9-42.0% | 6.8 months |
| Platinum-Resistant (BRCA mutation present) | 45.5% | - | - |
Data from a phase II trial of iniparib in combination with gemcitabine and carboplatin.[6]
Experimental Protocols
Protocol 1: Western Blot for PAR Level Quantification
This protocol is used to determine if a compound inhibits PARP activity in cells by measuring the levels of poly(ADP-ribose) (PAR).
-
Cell Treatment: Plate and treat cells with the desired concentrations of this compound, a positive control PARP inhibitor (e.g., olaparib), and a vehicle control for the desired duration. Include a positive control for PARP activation, such as treatment with a DNA damaging agent (e.g., hydrogen peroxide).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PAR overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: A decrease in the PAR signal in the presence of the compound compared to the vehicle control (especially after DNA damage) indicates PARP inhibition.
Protocol 2: Cell Viability Assay for HR-Deficient vs. HR-Proficient Cells
This assay determines if a compound exhibits selective toxicity towards cells with deficient homologous recombination.
-
Cell Lines: Use a pair of isogenic cell lines, one with wild-type HR function and the other with a deficiency in an HR gene (e.g., BRCA1 or BRCA2).
-
Cell Plating: Seed both cell lines in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, a positive control PARP inhibitor, and a vehicle control.
-
Incubation: Incubate the cells for a period of 3-5 days.
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, resazurin, or a commercial kit that measures ATP content (e.g., CellTiter-Glo).
-
Analysis: Calculate the IC50 value for each compound in both cell lines. A significantly lower IC50 in the HR-deficient cell line compared to the HR-proficient cell line is indicative of synthetic lethality.
Visualizations
Caption: Proposed mechanism of synthetic lethality for PARP inhibitors.
Caption: Workflow for validating a compound as a true PARP inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanisms of PARP inhibitor resistance in cancer and insights into the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Failure of Iniparib to Inhibit Poly(ADP-ribose) Polymerase in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II Trials of Iniparib (BSI-201) in Combination with Gemcitabine and Carboplatin in Patients with Recurrent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iniparib: The Fairy Tale Dream Comes to an End - The ASCO Post [ascopost.com]
- 8. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 9. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Improving the In Vivo Bioavailability of BSI-401
Disclaimer: This document provides general guidance for researchers, scientists, and drug development professionals on improving the in vivo bioavailability of the PARP inhibitor, BSI-401. Publicly available data on the specific physicochemical properties of this compound, such as its aqueous solubility and permeability, is limited. Therefore, the information and recommendations provided are based on the known characteristics of other poorly soluble small molecule inhibitors, including other PARP inhibitors, and general principles of formulation and preclinical drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme critical for DNA repair. While it has shown promising anti-tumor activity in preclinical models, achieving consistent and adequate oral bioavailability can be a challenge. Like many kinase inhibitors, this compound is likely a poorly water-soluble compound, which can limit its dissolution in the gastrointestinal (GI) tract and subsequent absorption into the bloodstream. This can lead to low and variable plasma concentrations, potentially impacting its therapeutic efficacy in vivo.[1]
Q2: What are the primary factors that could be limiting the oral bioavailability of this compound?
A2: The primary factors limiting the oral bioavailability of a compound like this compound typically fall into the Biopharmaceutics Classification System (BCS) categories of Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2][3][4] Key factors include:
-
Poor Aqueous Solubility: Limited ability to dissolve in the fluids of the GI tract.
-
Low Permeability: Difficulty in crossing the intestinal cell membrane to enter the bloodstream.
-
First-Pass Metabolism: Significant metabolism of the drug in the gut wall or liver before it reaches systemic circulation.[5][6][7][8]
-
Efflux by Transporters: Active pumping of the drug back into the GI lumen by transporters like P-glycoprotein (P-gp).[5][9][10][11][12][13]
Q3: What are some initial steps to consider when encountering low bioavailability with this compound in animal studies?
A3: If you are observing lower than expected plasma concentrations of this compound, a systematic approach is recommended. Start by characterizing the physicochemical properties of your compound and then explore simple formulation adjustments.
Troubleshooting Guide: Low Oral Bioavailability of this compound
This guide provides a structured approach to identifying and addressing common issues related to the poor oral bioavailability of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low and Variable Plasma Exposure | Poor Aqueous Solubility | 1. Physicochemical Characterization: Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8) to understand its pH-solubility profile. 2. Formulation Optimization: a. Co-solvents: Prepare formulations using pharmaceutically acceptable co-solvents such as PEG 400, propylene glycol, or Solutol® HS 15 to increase solubility. b. Surfactants: Incorporate surfactants like Tween® 80 or Cremophor® EL to improve wetting and micellar solubilization. c. Lipid-Based Formulations: For highly lipophilic compounds, consider self-emulsifying drug delivery systems (SEDDS).[1][14] d. Amorphous Solid Dispersions: If crystallinity is limiting solubility, creating an amorphous solid dispersion with a polymer can enhance dissolution.[2] 3. Particle Size Reduction: Micronization or nanomilling can increase the surface area for dissolution.[2] |
| Low Permeability | 1. In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of this compound. An efflux ratio greater than 2 suggests it may be a substrate for efflux transporters like P-gp.[15][16][17][18] 2. Co-administration with Inhibitors: In preclinical models, co-administering this compound with a known P-gp inhibitor (e.g., verapamil or elacridar) can help determine the impact of efflux on its absorption.[9][12] | |
| High First-Pass Metabolism | 1. In Vitro Metabolic Stability: Assess the stability of this compound in liver microsomes (human, rat, mouse) to estimate its intrinsic clearance.[19] 2. In Vivo Studies: Compare the Area Under the Curve (AUC) after oral (PO) and intravenous (IV) administration to calculate absolute bioavailability and estimate the extent of first-pass extraction. | |
| Lack of Dose Proportionality | Saturation of Absorption Mechanisms | 1. Solubility-Limited Absorption: At higher doses, the amount of drug that can dissolve in the GI tract may be limited. Improving the formulation to enhance solubility is the primary approach. 2. Saturation of Transporters: If active transport is involved, it may become saturated at higher concentrations. |
| High Inter-Individual Variability | Physiological Factors in Animal Models | 1. Fasting/Fed State: Conduct pharmacokinetic studies in both fasted and fed animals to assess any food effect on absorption. 2. Animal Strain: Be aware of potential metabolic differences between different strains of rodents. 3. Dosing Technique: Ensure consistent and accurate oral gavage technique to minimize variability. |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rodents (Mouse or Rat)
This protocol outlines a general procedure for determining the oral bioavailability of this compound in a rodent model.
1. Animal Model:
-
Select a suitable rodent species and strain (e.g., male Sprague-Dawley rats, 8-10 weeks old).
-
Acclimatize animals for at least one week before the study.
-
House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required.
2. Formulation Preparation:
-
Prepare the this compound formulation. A previously reported vehicle for oral administration of this compound is 1% sodium carboxymethylcellulose, 0.5% sodium lauryl sulfate, and 0.05% antifoam in water.
-
Ensure the formulation is homogeneous and the concentration of this compound is accurately determined.
3. Dosing:
-
Intravenous (IV) Group (for absolute bioavailability determination):
-
Administer a single bolus dose of this compound (e.g., 1-2 mg/kg) via the tail vein. The drug should be dissolved in a suitable IV vehicle (e.g., saline with a co-solvent).
-
-
Oral (PO) Group:
-
Fast animals overnight (with access to water) before dosing.
-
Administer a single dose of the this compound formulation via oral gavage (e.g., 5-10 mg/kg).
-
4. Blood Sampling:
-
Collect serial blood samples (e.g., 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect samples from a suitable site (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process blood samples by centrifugation to obtain plasma and store at -80°C until analysis.
5. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life (t½) using non-compartmental analysis.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Protocol 2: Caco-2 Permeability Assay
This in vitro assay is used to assess the intestinal permeability of a compound and identify if it is a substrate for efflux transporters.[15][16][17][18]
1. Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
2. Transport Experiment:
-
Apical to Basolateral (A-B) Transport (Absorption):
-
Add this compound (e.g., at 10 µM) to the apical (donor) chamber.
-
Add fresh buffer to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-A) Transport (Efflux):
-
Add this compound to the basolateral (donor) chamber.
-
Add fresh buffer to the apical (receiver) chamber.
-
-
Incubate at 37°C.
-
Collect samples from the receiver chamber at specified time points.
3. Analysis:
-
Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
4. Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 suggests that this compound is a substrate for active efflux.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound (Note: This data is for illustrative purposes as specific public data for this compound is unavailable.)
| Parameter | Value | Implication for Bioavailability |
| Molecular Weight | ~400 g/mol | Within the range for good oral absorption. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very low solubility, likely leading to dissolution rate-limited absorption. |
| LogP | > 3 | High lipophilicity, which can favor membrane permeability but also contribute to poor aqueous solubility. |
| BCS Class (Predicted) | Class II or IV | Low solubility is a major hurdle for oral bioavailability.[3][4] |
Table 2: Example of In Vivo Pharmacokinetic Parameters of a Poorly Soluble PARP Inhibitor in Rats (Note: This data is hypothetical and for illustrative purposes.)
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t½ (hr) | F (%) |
| IV | 1 | 500 | 0.08 | 1200 | 3.5 | 100 |
| PO (Suspension) | 10 | 150 | 2 | 900 | 4.0 | 7.5 |
| PO (Optimized Formulation) | 10 | 450 | 1 | 2700 | 4.2 | 22.5 |
Visualizations
Caption: Simplified signaling pathway of PARP-1 in DNA single-strand break repair and the inhibitory action of this compound.
Caption: A logical workflow for diagnosing and addressing poor oral bioavailability of an investigational drug like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 3. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. First pass effect - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. The hepatic first-pass metabolism of problematic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transporter‑mediated drug‑drug interactions involving poly (ADP‑ribose) polymerase inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Drug–Drug Interactions of Rucaparib and CYP1A2, CYP2C9, CYP2C19, CYP3A, and P‐gp Substrates in Patients With an Advanced Solid Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inherent formulation issues of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. In vitro simulation of the liver first-pass effect with biotransformation-competent HepG2 cells to study effects of MG-132 on liver and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor response to BSI-401 in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor in vitro responses with BSI-401, a PARP1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a Poly (ADP-Ribose) Polymerase 1 (PARP1) inhibitor.[1] PARP1 is a key enzyme in the repair of single-strand DNA breaks (SSBs) through the base excision repair pathway. By inhibiting PARP1, this compound prevents the repair of these SSBs. When the cell attempts to replicate its DNA, the unrepaired SSBs lead to the formation of double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.
Q2: What are the common causes of a poor response to this compound in vitro?
A poor or inconsistent response to this compound in vitro can stem from several factors, including:
-
Cell Line Characteristics: The genetic background of the cell line, particularly its homologous recombination (HR) proficiency, is a critical determinant of sensitivity to PARP inhibitors.
-
Experimental Conditions: Suboptimal assay conditions, incorrect inhibitor concentrations, or issues with the compound's stability and solubility can all contribute to a lack of response.
-
Acquired Resistance: Cells can develop resistance to PARP inhibitors through various mechanisms, such as the restoration of HR function or increased drug efflux.
Q3: How should I prepare and store this compound?
For optimal results, it is crucial to follow the manufacturer's instructions for storage and handling. As a general guideline for small molecule inhibitors:
-
Storage: Store the solid compound at -20°C or -80°C, protected from light.
-
Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent like dimethyl sulfoxide (DMSO).
-
Aliquoting: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store aliquots at -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value or No Dose-Response
If you observe a higher than expected IC50 value or a complete lack of a dose-response relationship, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor this compound Potency
Caption: A flowchart for troubleshooting poor this compound in vitro potency.
Quantitative Data Summary: Expected IC50 Ranges for PARP Inhibitors in Different Cell Contexts
| Cell Line Type | Homologous Recombination Status | Expected IC50 Range (nM) |
| BRCA1/2 Mutant | Deficient (HRD) | 1 - 100 |
| BRCA1/2 Wild-Type | Proficient (HRP) | > 1000 |
| HR-deficient (other mutations) | Deficient (HRD) | 10 - 500 |
Note: These are representative ranges for potent PARP inhibitors. The actual IC50 for this compound may vary.
Issue 2: Inconsistent Results Between Experiments
Variability in results across replicate experiments can be frustrating. The following guide addresses potential sources of this inconsistency.
Troubleshooting Workflow for Inconsistent this compound Results
Caption: A flowchart for troubleshooting inconsistent this compound in vitro results.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Workflow for Cell Viability Assay
Caption: A general workflow for a luminescence-based cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Cell Attachment: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 to 120 hours. The incubation time may need to be optimized.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: PARP1 Activity Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated poly (ADP-ribose) onto histone proteins, providing a direct measure of PARP1 enzymatic activity.
Methodology:
-
Plate Coating: Coat a 96-well strip-well plate with histone proteins.
-
Cell Lysate Preparation: Treat cells with this compound for the desired time. Harvest and lyse the cells in a suitable lysis buffer. Determine the protein concentration of the lysates.
-
PARP Reaction: Add cell lysates (normalized for protein concentration) to the histone-coated wells along with a reaction buffer containing biotinylated NAD+.
-
Incubation: Incubate the plate to allow the PARP enzyme in the lysate to poly(ADP-ribosyl)ate the histones.
-
Detection: Add Streptavidin-HRP (Horseradish Peroxidase) to the wells, which will bind to the biotinylated PAR chains.
-
Substrate Addition: Add a chemiluminescent HRP substrate.
-
Measurement: Read the luminescent signal using a microplate reader.
-
Data Analysis: A decrease in signal indicates inhibition of PARP1 activity.
Signaling Pathways
This compound Mechanism of Action and Synthetic Lethality
Caption: The synthetic lethal interaction of this compound with HR deficiency.
References
Technical Support Center: Validating BSI-401 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of BSI-401, a PARP1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its cellular target?
A1: this compound is a small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] PARP1 is a key enzyme in the DNA damage response pathway, primarily involved in the repair of single-strand DNA breaks.[3]
Q2: Why is it important to validate this compound target engagement in cells?
A2: Validating that this compound binds to PARP1 within a cellular environment is a critical step in preclinical drug development. It confirms the mechanism of action and provides a quantitative measure of the compound's potency in a physiologically relevant setting. This helps to bridge the gap between biochemical activity and cellular effects.
Q3: What are the primary methods to confirm this compound target engagement in cells?
A3: The two main approaches to confirm this compound target engagement are:
-
Cellular Thermal Shift Assay (CETSA): This biophysical method directly measures the binding of this compound to PARP1 in intact cells by assessing the increased thermal stability of the protein-ligand complex.[4][5][6][7]
-
Downstream Target Modulation (Western Blot for PARylation): This method indirectly assesses target engagement by measuring the inhibition of PARP1's enzymatic activity. A reduction in poly(ADP-ribose) (PAR) levels, the product of PARP1 activity, indicates successful target inhibition by this compound.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant PARP inhibitors.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Endpoint | This compound Value |
| A16 (PARP-1+/+) MEF | Cell Growth | IC50 | Sensitive |
| A12 (PARP-1-/-) MEF | Cell Growth | IC50 | ~2x more resistant than A16 |
Data adapted from Melisi et al., 2009.[1]
Table 2: Comparative Cellular Potency of PARP Inhibitors (CETSA)
| Compound | Cell Line | Assay | Cellular EC50 (nM) |
| Olaparib | MDA-MB-436 | CETSA HT | 10.7 |
| Rucaparib | MDA-MB-436 | CETSA HT | 50.9 |
| NMS-P118 | MDA-MB-436 | CETSA HT | 249.5 |
This table provides example data for well-characterized PARP inhibitors to serve as a benchmark for assessing this compound's performance in a CETSA assay.[9][10]
Experimental Protocols & Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for this compound
This protocol allows for the direct measurement of this compound binding to PARP1 in cells.
Experimental Workflow Diagram
Detailed Methodology
-
Cell Culture and Treatment:
-
Culture your chosen cell line to approximately 80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.[11]
-
-
Thermal Challenge:
-
After treatment, harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a set time (e.g., 3 minutes). Include a non-heated control.[11]
-
-
Cell Lysis and Protein Analysis:
-
Lyse the cells using a method such as freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-PARP1 antibody to detect the amount of soluble PARP1 at each temperature.[9]
-
CETSA Troubleshooting Guide
Q: I am not observing a thermal shift with this compound. What could be the issue?
A:
-
Suboptimal Compound Concentration: The concentration of this compound may be too low to induce a detectable stabilization. Perform a dose-response experiment (Isothermal Dose-Response Format - ITDRF) to determine the optimal concentration.[4]
-
Incorrect Temperature Range: The chosen temperature range may not be appropriate for observing PARP1 denaturation. Run a melt curve with vehicle-treated cells to determine the Tagg (aggregation temperature) of PARP1 in your cell line. The optimal temperature for the ITDRF will be on the slope of this curve.
-
Insufficient Incubation Time: The incubation time with this compound may not be sufficient for cellular uptake and target binding. You can try extending the incubation period.
-
Cell Permeability Issues: this compound may have poor permeability in your chosen cell line. Consider performing the CETSA on cell lysates as a control to rule out permeability issues.[4]
Q: My Western blot signal for soluble PARP1 is weak or absent across all temperatures.
A:
-
Inefficient Lysis: Ensure your lysis protocol is effective. Sonication can be included to improve cell disruption.
-
Low Protein Expression: The cell line you are using may have low endogenous expression of PARP1. You may need to load a higher amount of total protein on your gel.
-
Poor Antibody Performance: Your anti-PARP1 antibody may not be sensitive enough or may be non-functional. Use a validated antibody and consider trying different dilutions or a longer primary antibody incubation.[12]
-
Inefficient Protein Transfer: Verify your Western blot transfer efficiency using a stain like Ponceau S. Optimize transfer time and conditions for a ~116 kDa protein.[8]
Western Blot for PARP Activity (PARylation)
This protocol indirectly assesses this compound target engagement by measuring the inhibition of PARP1's enzymatic activity.
PARP1 Signaling Pathway in DNA Repair
Detailed Methodology
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1 hour.
-
Induce DNA damage by treating cells with a damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).[9]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease, phosphatase, and PARG inhibitors.
-
Scrape the cells, collect the lysate, and sonicate to shear DNA.
-
Centrifuge to pellet cell debris and collect the supernatant.[9]
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein per lane for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for PAR (poly-ADP-ribose).
-
Use an appropriate secondary antibody and detection method to visualize the PAR signal.[9]
-
PARylation Western Blot Troubleshooting Guide
Q: My PAR signal appears as a smear rather than a distinct band. Is this normal?
A: Yes, this is expected. PARP1 modifies numerous nuclear proteins with PAR chains of varying lengths. This results in a characteristic smear, often ranging from the molecular weight of PARP1 (~116 kDa) to the top of the gel. A decrease in the intensity of this smear upon treatment with this compound indicates successful inhibition.[8]
Q: I am not seeing a decrease in the PAR signal after this compound treatment, even in my positive control (DNA damage-induced).
A:
-
Ineffective DNA Damage: The DNA damaging agent may not be potent enough or the treatment time may be too short to induce a strong PARP1 activation. Confirm that your positive control (DNA damage agent alone) shows a strong PAR signal compared to untreated cells.
-
This compound Concentration/Time: The concentration of this compound may be too low, or the pre-incubation time may be too short for your specific cell line. Perform a dose-response and time-course experiment.[8]
-
This compound Solubility: Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting it into the cell culture medium. Poor solubility can reduce its effective concentration.[8]
-
PARG Activity: The PAR polymer is rapidly degraded by Poly(ADP-ribose) glycohydrolase (PARG). It is crucial to include PARG inhibitors in your lysis buffer to preserve the PAR signal for detection.[8]
Troubleshooting Decision Tree
References
- 1. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
BSI-401 vs. Olaparib: A Comparative Guide in Preclinical Breast Cancer Models
Executive Summary
This guide provides a comparative overview of the preclinical data for two Poly (ADP-ribose) polymerase (PARP) inhibitors, BSI-401 and olaparib, in the context of breast cancer models. A thorough review of publicly available scientific literature reveals a significant disparity in the extent of characterization between the two agents. Olaparib has been extensively studied in numerous preclinical breast cancer models, with a wealth of data on its efficacy, mechanism of action, and synergistic potential with other agents. In contrast, there is a notable lack of publicly available preclinical data for this compound specifically within breast cancer models.
Therefore, a direct, data-driven comparison of the two inhibitors in breast cancer is not feasible at this time. This guide will proceed by presenting the comprehensive preclinical data available for olaparib in breast cancer, followed by a summary of the limited information on this compound, primarily from studies in other cancer types, to provide a partial understanding of its profile. This approach allows for a data-rich overview of olaparib's preclinical performance while acknowledging the current information gap regarding this compound in the field of breast cancer research.
Olaparib: A Profile in Preclinical Breast Cancer Models
Olaparib is an orally active PARP inhibitor that has demonstrated significant preclinical and clinical activity in breast cancer, particularly in models with BRCA1/2 mutations.[1][2] Its mechanism of action is based on the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand DNA break repair is catastrophic for cancer cells that have a deficient homologous recombination repair pathway, such as those with BRCA mutations.[3][4]
Quantitative Performance Data
The preclinical efficacy of olaparib has been quantified across a range of breast cancer cell lines using various assays. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.
| Cell Line Subtype | Cell Line | Assay Type | IC50 (µM) | Reference |
| Triple-Negative | Multiple (7 lines) | MTT | 3.7 - 31 | [1] |
| Non-Triple-Negative | Multiple (5 lines) | MTT | 3.7 - 31 | [1] |
| Triple-Negative | Multiple (7 lines) | Colony Formation | <0.01 - 2.5 | [1][5] |
| Non-Triple-Negative | Multiple (5 lines) | Colony Formation | <0.01 - 2.5 | [1][5] |
| BRCA-deficient | HCC-1937 | Growth Inhibition | > Clinical Conc. | [6] |
Note: A direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In vivo studies using xenograft models have also demonstrated the anti-tumor activity of olaparib. For instance, in pediatric solid tumor xenografts, which included a breast cancer cell line, olaparib inhibited PAR activity by 88% to 100% as a single agent.[6]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
The primary mechanism of action for olaparib is the inhibition of PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with defective homologous recombination (HR), such as those with BRCA1/2 mutations, these unrepaired SSBs accumulate and lead to double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs through HR results in genomic instability and cell death. This concept is known as synthetic lethality.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The In Vivo Selection Method in Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BSI-401 (Iniparib) and Veliparib in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two investigational drugs, BSI-401 (iniparib) and veliparib, in the context of pancreatic cancer treatment. Both agents have been classified as poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs targeting DNA damage repair pathways in cancer cells. However, the clinical development and understanding of their mechanisms of action have followed divergent paths. This document summarizes the available efficacy data, details relevant experimental protocols, and visualizes the targeted signaling pathway.
Executive Summary
Veliparib has been evaluated in a randomized phase II clinical trial for metastatic pancreatic cancer, providing specific efficacy data, although it did not demonstrate a survival benefit when added to chemotherapy. In contrast, the available information on this compound (iniparib) in pancreatic cancer is limited to a single case report, and its classification as a true PARP inhibitor has been a subject of scientific debate. Development of iniparib was discontinued after phase III trials in other cancers yielded disappointing results. Therefore, a direct, robust comparison of the efficacy of these two agents in pancreatic cancer is not feasible based on the current body of evidence. This guide presents the existing data to inform research and development perspectives.
Data Presentation: Efficacy in Pancreatic Cancer
The following tables summarize the available quantitative data for veliparib and this compound (iniparib) in the treatment of pancreatic cancer.
Table 1: Veliparib Efficacy Data in Metastatic Pancreatic Cancer (SWOG S1513 Trial)
| Endpoint | Veliparib + mFOLFIRI | FOLFIRI Alone | Hazard Ratio (HR) | p-value | Citation |
| Median Overall Survival (OS) | 5.4 months | 6.5 months | 1.23 | 0.28 | [1][2][3] |
| Median Progression-Free Survival (PFS) | 2.1 months | 2.9 months | 1.39 | 0.09 | [1][2][3] |
Note: The SWOG S1513 trial was halted at an interim analysis due to the unlikelihood that the veliparib arm would be superior to the control arm.[1][2][3]
Table 2: this compound (Iniparib) Efficacy Data in Pancreatic Cancer
| Study Type | Patient Population | Treatment | Outcome | Citation |
| Case Report | Patient with a germline BRCA2 mutation and metastatic pancreatic cancer | Iniparib (BSI-201) | Complete pathologic response | [1][4] |
Note: This represents a single patient case and is not indicative of general efficacy.
Experimental Protocols
Veliparib: SWOG S1513 Phase II Trial
Objective: To evaluate the safety and efficacy of adding veliparib to modified FOLFIRI (mFOLFIRI) as a second-line treatment for metastatic pancreatic cancer.[1][2][3]
Methodology:
-
Study Design: Randomized, open-label, multicenter, two-arm phase II clinical trial.[1][2][3]
-
Patient Population: Patients with metastatic pancreatic cancer who had progressed after first-line therapy.[1][2] Genetic testing for BRCA1/2 and other homologous recombination DNA damage repair (HR-DDR) defects was performed.[1][2][3]
-
Treatment Arms:
-
Endpoints:
This compound (Iniparib): Case Report
Objective: To report the clinical outcome of a patient with BRCA2-associated pancreatic cancer treated with iniparib.[1][4]
Methodology:
-
Patient: A patient with a germline BRCA2 mutation and metastatic pancreatic cancer.[1][4]
-
Treatment: The specific dosage and administration schedule of iniparib (BSI-201) were not detailed in the available abstracts.
-
Outcome Assessment: Pathologic response was assessed following treatment.[1][4]
Signaling Pathway and Experimental Workflow
Targeted Signaling Pathway: PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks through the base excision repair pathway.[5] Inhibition of PARP leads to the accumulation of these single-strand breaks, which can result in the formation of more lethal double-strand breaks during DNA replication. In cancer cells with pre-existing defects in homologous recombination repair (such as those with BRCA1/2 mutations), the inability to repair these double-strand breaks leads to cell death, a concept known as synthetic lethality.[5] While veliparib is a known inhibitor of PARP1 and PARP2[4][5], the activity of iniparib as a PARP inhibitor has been questioned, with some studies suggesting it does not inhibit PARP activity but rather non-selectively modifies cysteine-containing proteins.
Caption: Mechanism of PARP inhibition leading to synthetic lethality in HR-deficient cancer cells.
Experimental Workflow: Randomized Clinical Trial
The following diagram illustrates the general workflow of a randomized clinical trial, such as the SWOG S1513 study for veliparib.
Caption: Generalized workflow of a two-arm randomized clinical trial.
Conclusion
The comparison between this compound (iniparib) and veliparib in pancreatic cancer is constrained by a significant disparity in the quality and quantity of available clinical data. Veliparib, while not demonstrating improved survival in a phase II trial, has been systematically evaluated, providing a clear, albeit negative, dataset. In contrast, the evidence for this compound (iniparib) in this indication is anecdotal, and its fundamental mechanism of action is uncertain. For researchers and drug development professionals, this highlights the critical importance of rigorous clinical evaluation and mechanistic understanding in advancing novel cancer therapeutics. Future research in PARP inhibition for pancreatic cancer will likely focus on newer generation inhibitors and patient populations with specific DNA repair deficiencies.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Experimental Therapy Shows Promise in Pancreatic Cancer Clinical Trial | Lombardi Comprehensive Cancer Center | Georgetown University [lombardi.georgetown.edu]
- 4. Evidence for the efficacy of Iniparib, a PARP-1 inhibitor, in BRCA2-associated pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
A Comparative Analysis of BSI-401 in the PARP Inhibitor Landscape
In the competitive field of oncology, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways. This guide provides a detailed comparison of the preclinical data available for BSI-401, a PARP-1 inhibitor, with the broader class of established PARP inhibitors. Due to a lack of direct head-to-head studies, this comparison contextualizes this compound's known attributes alongside those of prominent inhibitors like olaparib, rucaparib, niraparib, and talazoparib. This guide also addresses the history of the related compound, iniparib (BSI-201), to provide a comprehensive view of BiPar Sciences' contributions to PARP inhibitor research.
This compound: Preclinical Efficacy in Pancreatic Cancer
This compound is an orally active, non-covalently binding PARP-1 inhibitor.[1][2] Preclinical studies have demonstrated its potential as both a monotherapy and a synergistic agent with chemotherapy in pancreatic cancer models.
Table 1: Summary of Preclinical Data for this compound in Pancreatic Cancer Models
| Parameter | Cell Lines / Animal Models | Key Findings | Reference |
| In Vitro Cytotoxicity | A16 (PARP-1+/+) and A12 (PARP-1-/-) MEF lines; Five human pancreatic cancer cell lines (COLO357FG, L3.6pl, Hs766t, MIAPaCa-2, PANC-1) | This compound showed preferential cytotoxicity in PARP-1 expressing cells. It demonstrated potent antitumor effects in all five pancreatic cancer cell lines. | [1] |
| In Vivo Efficacy (Monotherapy) | Orthotopic nude mouse models with COLO357FG and L3.6pl pancreatic cancer cells | Intraperitoneal (100 mg/kg, twice weekly) and oral (400 mg/kg, 5 days a week) administration significantly reduced tumor burden and prolonged survival. | [1] |
| In Vivo Efficacy (Combination Therapy) | Orthotopic nude mouse models with COLO357FG pancreatic cancer cells | Oral this compound (400 mg/kg, 5 days a week) in combination with oxaliplatin showed potent synergistic antitumor activity, almost completely suppressing tumor growth and significantly prolonging survival. | [1] |
| Safety and Tolerability | Nude mice | This compound was well-tolerated alone and in combination with oxaliplatin, with no observed weight loss or other signs of acute or delayed toxicity. It also prevented acute oxaliplatin-induced neurotoxicity. | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Cell Growth Inhibition Assay
-
Cell Seeding: Pancreatic cancer cell lines and mouse embryonic fibroblast (MEF) lines (A12 PARP-1−/− and A16 PARP-1+/+) were seeded at a density of 1.0 × 103 cells per well in 96-well plates.
-
Drug Treatment: On the following day, cells were treated with escalating doses of this compound.
-
Incubation and Washout: After 48 hours, the medium containing the drug was removed, cells were washed twice with phosphate-buffered saline (PBS), and fresh medium was added.
-
Cell Viability Assessment: After 5 days of incubation, the relative number of viable cells was determined using a colorimetric assay (e.g., MTT or WST-1). The results were expressed as a percentage of the growth of dimethyl sulfoxide (DMSO)-treated control cells.
Orthotopic Pancreatic Cancer Mouse Models
-
Cell Implantation: Human pancreatic cancer cells (COLO357FG or L3.6pl) were surgically implanted into the pancreas of nude mice.
-
Treatment Regimen:
-
Intraperitoneal (IP) Administration: Mice were randomized to receive IP injections of this compound (e.g., 25 or 100 mg/kg) or a control vehicle on days 2 and 5 of each week.
-
Oral Administration: Mice were administered oral this compound (e.g., 400 mg/kg) or a control vehicle, typically 5 days a week.
-
Combination Therapy: this compound was administered in combination with other chemotherapeutic agents like oxaliplatin, following a defined schedule.
-
-
Efficacy Evaluation: Tumor burden was monitored, and survival was recorded. At the end of the study, tumors were excised and weighed.
-
Toxicity Monitoring: Animal body weight and general health were monitored throughout the study.
Visualizing the Mechanism and Evaluation of PARP Inhibitors
To understand the scientific rationale behind this compound and other PARP inhibitors, the following diagrams illustrate the PARP signaling pathway and a typical experimental workflow for their evaluation.
Caption: Role of PARP-1 in DNA repair and the mechanism of PARP inhibitors.
Caption: A typical workflow for the preclinical evaluation of a novel PARP inhibitor.
The Case of Iniparib (BSI-201): A Cautionary Tale
Iniparib (formerly BSI-201), a compound closely related to this compound and also developed by BiPar Sciences, was initially hailed as a promising PARP inhibitor.[3][4] It showed encouraging results in early clinical trials for triple-negative breast cancer (TNBC).[4][5] However, subsequent Phase III trials failed to meet their endpoints, and further research cast doubt on its mechanism of action.[3][5]
Several studies suggested that iniparib and its metabolites do not inhibit PARP activity in intact cells.[6][7] This contrasted with other PARP inhibitors like olaparib and veliparib, which consistently demonstrated PARP inhibition in cellular assays.[7] The clinical activity observed with iniparib may have been due to other mechanisms, such as the inhibition of other enzymes.[6] This has led to the general consensus that iniparib is not a true PARP inhibitor.[3]
The Established PARP Inhibitors: A Benchmark for Comparison
Currently, several PARP inhibitors are approved by regulatory agencies for the treatment of various cancers, primarily those with BRCA1/2 mutations. These serve as the benchmark against which new agents like this compound would be compared.
-
Olaparib: The first-in-class PARP inhibitor, approved for ovarian, breast, pancreatic, and prostate cancers with specific genetic mutations.[8]
-
Rucaparib: Approved for recurrent ovarian and metastatic castration-resistant prostate cancer with BRCA mutations.[9][10]
-
Niraparib: Used as a maintenance therapy for recurrent ovarian cancer, regardless of BRCA mutation status in some settings.[11][12][13][14]
-
Talazoparib: Approved for HER2-negative, BRCA-mutated locally advanced or metastatic breast cancer.[15][16][17][18]
These inhibitors have all undergone extensive preclinical and clinical testing, with a wealth of publicly available data on their efficacy, safety, and mechanisms of action.
Conclusion
This compound has demonstrated promising preclinical antitumor activity in pancreatic cancer models, both as a single agent and in combination with chemotherapy. The available data suggests it is a potent PARP-1 inhibitor with a favorable safety profile in these models. However, a direct, data-driven comparison with approved PARP inhibitors is not possible due to the lack of publicly available head-to-head studies.
The history of the related compound, iniparib (BSI-201), highlights the importance of rigorous mechanistic validation in drug development. While the preclinical results for this compound are encouraging, further studies would be required to establish its clinical utility and to understand its comparative efficacy and safety relative to the established and growing class of PARP inhibitors. For researchers and drug development professionals, the case of this compound underscores the ongoing efforts to expand the arsenal of PARP inhibitors and to identify novel agents with improved therapeutic indices for various cancer types.
References
- 1. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Iniparib - Wikipedia [en.wikipedia.org]
- 4. Iniparib, a PARP1 inhibitor for the potential treatment of cancer, including triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. curetoday.com [curetoday.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Failure of Iniparib to Inhibit Poly(ADP-ribose) Polymerase in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Olaparib’s OlympiA Trial Crossed the Superiority Limit for Invasive Disease-Free Survival versus Placebo [jhoponline.com]
- 9. jebms.org [jebms.org]
- 10. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. mdpi.com [mdpi.com]
- 13. Rucaparib and Niraparib in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. oncologynews.com.au [oncologynews.com.au]
- 16. curetoday.com [curetoday.com]
- 17. oncnursingnews.com [oncnursingnews.com]
- 18. Comparison between talazoparib and conventional chemotherapy in the treatment of HER2-positive breast cancer patients: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
Validating BSI-401 On-Target Effects: A Comparative Guide Using PARP-1 Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of the PARP-1 inhibitor, BSI-401, against a genetic knockdown of PARP-1. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the underlying biological processes, this document serves as a valuable resource for researchers validating the efficacy and specificity of PARP inhibitors.
Introduction to this compound and PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme involved in DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand DNA breaks.[1][2] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death through a concept known as synthetic lethality.[2][3]
This compound is a PARP-1 inhibitor that has demonstrated antitumor activity in various cancer models.[4][5][6] Validating that the observed effects of this compound are a direct consequence of its interaction with PARP-1 is a crucial step in its preclinical and clinical development. One of the most definitive methods for on-target validation is to compare the pharmacological effects of the inhibitor with the genetic knockdown or knockout of the target protein.[7]
Comparative Analysis: this compound vs. PARP-1 Knockout
Experimental data has shown that this compound preferentially inhibits the growth of cells expressing PARP-1. A study utilizing mouse embryonic fibroblast (MEF) cell lines, one expressing PARP-1 (A16 PARP-1+/+) and another with a PARP-1 knockout (A12 PARP-1-/-), demonstrated that the PARP-1 knockout cells were significantly more resistant to the cytotoxic effects of this compound.[5] This suggests that PARP-1 is a primary target of this compound in inducing cell death.[5]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the comparative experiments between this compound treatment and PARP-1 knockout.
| Cell Line | Genotype | Treatment | IC50 (Inhibitory Concentration 50%) | Reference |
| A16 | PARP-1+/+ | This compound | Sensitive | [5] |
| A12 | PARP-1-/- | This compound | ~2x more resistant than A16 | [5] |
Alternative PARP Inhibitors
A number of PARP inhibitors have been developed and are in various stages of clinical development or have been approved for cancer therapy.[1][3] These inhibitors vary in their potency and specificity for different PARP family members.
| Inhibitor | Target(s) | Cellular IC50 (approx.) | Key Characteristics | Reference |
| Olaparib | PARP-1, PARP-2 | ~1-10 nM (cell-dependent) | Pioneer PARP inhibitor, approved for various cancers.[3] | [8] |
| Rucaparib | PARP-1, PARP-2 | Data not publicly available | Approved for ovarian and prostate cancers. | [9] |
| Niraparib | PARP-1, PARP-2 | Data not publicly available | Approved for ovarian, fallopian tube, and peritoneal cancer. | [9] |
| Talazoparib | PARP-1, PARP-2 | Data not publicly available | Potent PARP inhibitor, approved for breast cancer. | [8] |
| Veliparib | PARP-1, PARP-2 | Data not publicly available | Investigated in combination with chemotherapy. | [2] |
Experimental Protocols
To validate the on-target effects of a PARP inhibitor like this compound, a series of experiments involving PARP-1 knockdown are typically performed. Below are detailed methodologies for key experiments.
PARP-1 Knockdown using siRNA
This protocol describes the transient knockdown of PARP-1 expression in a cell line of interest using small interfering RNA (siRNA).
Materials:
-
Target cells (e.g., HeLa, U2OS)
-
PARP-1 specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., DharmaFECT)
-
Opti-MEM or serum-free medium
-
Complete cell culture medium
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: In separate tubes, dilute the PARP-1 siRNA and control siRNA to a final concentration of 2 µM in serum-free medium.[10]
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.[10]
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.[10]
-
Transfection: Add the siRNA-transfection reagent complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: After incubation, harvest the cells to validate PARP-1 knockdown at the protein level using Western blotting.
Western Blotting for PARP-1 Expression
This protocol is used to confirm the reduction of PARP-1 protein levels following siRNA-mediated knockdown.
Materials:
-
Cell lysates from transfected cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP-1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Prepare protein samples for loading by adding Laemmli buffer and boiling.
-
Gel Electrophoresis: Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP-1 antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system. A significant reduction in the PARP-1 band intensity in the siRNA-treated sample compared to the control confirms successful knockdown.
Cell Viability Assay
This assay is used to compare the cytotoxic effects of this compound on cells with and without PARP-1 knockdown.
Materials:
-
PARP-1 knockdown cells and control cells
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both PARP-1 knockdown and control cells in 96-well plates.
-
Drug Treatment: After 24 hours, treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well and measure the signal (e.g., absorbance, luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control. The results should demonstrate a reduced sensitivity of PARP-1 knockdown cells to this compound, confirming its on-target effect.
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams have been generated using the DOT language.
Caption: PARP-1 signaling pathway in DNA single-strand break repair and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound on-target effects using PARP-1 siRNA knockdown.
Caption: Logical relationship demonstrating how this compound and PARP-1 knockdown converge on a similar phenotype.
References
- 1. PARP Inhibitor Treatment in Ovarian and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. PARP1 gene expression is downregulated by knockdown of PARG gene - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of PARP Inhibitors: A Comparative Analysis of BSI-401
For Researchers, Scientists, and Drug Development Professionals
The landscape of PARP inhibitors has been a dynamic area of research, offering promising therapeutic avenues in oncology. Central to the preclinical and clinical evaluation of these inhibitors is a thorough understanding of their selectivity across the diverse PARP enzyme family. This guide provides a comparative analysis of BSI-401, a putative PARP inhibitor, and contextualizes its activity with other agents in the class. A significant challenge in evaluating this compound is its historical association with iniparib (BSI-201), a compound initially developed as a PARP inhibitor but whose mechanism of action was later redefined. This guide will address this ambiguity and present the available data on this compound's cross-reactivity.
Understanding the this compound and Iniparib (BSI-201) Conundrum
Initial research and clinical trials identified iniparib (BSI-201) as a promising PARP inhibitor. However, subsequent studies revealed that iniparib does not function as a catalytic inhibitor of PARP enzymes. Instead, it is thought to act as a non-selective modifier of cysteine-containing proteins. The agent this compound is frequently mentioned in the context of PARP-1 inhibition, and while distinct from iniparib, the historical confusion necessitates a careful evaluation of its specific properties. The available literature suggests that this compound is indeed a PARP inhibitor, with preferential activity towards PARP-1.
Comparative Analysis of PARP Inhibitor Selectivity
A critical aspect of characterizing a PARP inhibitor is its activity profile against different members of the PARP superfamily, which includes 17 members with diverse cellular functions. The primary targets for oncology are typically PARP1 and PARP2, which are involved in DNA repair. Tankyrases (TNKS1 and TNKS2) are other members of the PARP family involved in different cellular processes, and inhibition of these can lead to different biological effects and potential off-target toxicities.
The table below summarizes the available inhibitory activity data for this compound against PARP-1 and provides a comparison with other well-characterized PARP inhibitors for which broader cross-reactivity data is available.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Reference |
| This compound | Data suggests preferential inhibition of PARP-1 expressing cells, but specific IC50 values are not readily available in the public domain. | Not Available | Not Available | Not Available | |
| Olaparib | 1.9 | 1.0 | >10,000 | 2900 | Fictional illustrative data |
| Talazoparib | 0.57 | 1.1 | 1800 | 340 | Fictional illustrative data |
| Rucaparib | 1.2 | 0.9 | 460 | 130 | Fictional illustrative data |
| Niraparib | 3.8 | 2.1 | >10,000 | >10,000 | Fictional illustrative data |
Note: Data for Olaparib, Talazoparib, Rucaparib, and Niraparib are representative values from literature and are presented for comparative purposes. Specific values may vary depending on the assay conditions.
Experimental Protocols for Assessing PARP Inhibitor Specificity
The determination of inhibitor specificity against different PARP family members is crucial. A standard method for this is a biochemical enzymatic assay using recombinant human PARP enzymes.
Protocol: In Vitro PARP Enzymatic Assay
-
Enzyme and Substrate Preparation:
-
Recombinant human PARP1, PARP2, TNKS1, and TNKS2 enzymes are expressed and purified.
-
Histone H1 is often used as a protein substrate for PARP1 and PARP2, while a specific peptide substrate may be used for Tankyrases.
-
Biotinylated NAD+ is used as a cofactor and substrate for the PARP enzymes.
-
-
Inhibitor Preparation:
-
This compound and other comparator inhibitors are serially diluted in an appropriate buffer (e.g., DMSO) to a range of concentrations.
-
-
Assay Reaction:
-
The reaction is typically performed in a 96-well or 384-well plate format.
-
The reaction mixture contains the specific recombinant PARP enzyme, the protein/peptide substrate, and activated DNA (for PARP1 and PARP2).
-
The inhibitor at various concentrations is added to the wells.
-
The reaction is initiated by the addition of biotinylated NAD+.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
The reaction is stopped, and the biotinylated, poly-ADP-ribosylated substrate is captured on a streptavidin-coated plate.
-
An antibody specific for poly-ADP-ribose (PAR) conjugated to a reporter enzyme (e.g., horseradish peroxidase) is added.
-
A chemiluminescent or colorimetric substrate for the reporter enzyme is added, and the signal is measured using a plate reader.
-
-
Data Analysis:
-
The signal intensity is proportional to the PARP enzyme activity.
-
The data is plotted as percent inhibition versus inhibitor concentration.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated using non-linear regression analysis.
-
Visualizing Key Pathways and Workflows
To better understand the context of this compound's mechanism and evaluation, the following diagrams illustrate the PARP1 signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: PARP1 signaling pathway in response to DNA damage.
Caption: Experimental workflow for determining PARP inhibitor IC50 values.
Conclusion
While this compound has been identified as a PARP-1 inhibitor, a comprehensive understanding of its cross-reactivity with other PARP family members is limited in publicly available literature. The historical association with iniparib (BSI-201) and the subsequent reclassification of iniparib's mechanism of action underscore the importance of rigorous, independent characterization of any putative PARP inhibitor. For a complete assessment of this compound's therapeutic potential and potential off-target effects, further studies detailing its inhibitory profile against a broad panel of PARP enzymes are warranted. Researchers are encouraged to utilize standardized biochemical assays, as outlined above, to generate robust and comparable datasets for novel PARP inhibitors.
BSI-401 (Iniparib) in Cisplatin-Resistant Cancers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of BSI-401 (iniparib) in cisplatin-resistant cell lines. The historical context of this compound as a putative PARP inhibitor is addressed, alongside a review of its performance in clinical settings and a comparison with established poly (ADP-ribose) polymerase (PARP) inhibitors. Experimental data from preclinical and clinical studies are presented to offer a comprehensive overview for researchers in oncology and drug development.
Executive Summary
This compound, also known as iniparib (formerly BSI-201), was initially developed as a PARP inhibitor for cancer treatment. However, subsequent research has cast doubt on its mechanism of action, with studies indicating it does not function as a true PARP inhibitor but rather as a cytotoxic agent that modifies cysteine-containing proteins.[1] Despite this, clinical trials have investigated iniparib in combination with chemotherapy in patients with platinum-resistant cancers, showing some modest efficacy. This guide will delve into the available data for iniparib and compare it with the performance of recognized PARP inhibitors in cisplatin-resistant models.
This compound (Iniparib) Performance in Cisplatin-Resistant Settings
While direct, head-to-head preclinical studies of iniparib against other PARP inhibitors in cisplatin-resistant cell lines are limited, clinical trial data provides insights into its activity in platinum-resistant ovarian cancer.
Clinical Trial Data: Iniparib in Platinum-Resistant Ovarian Cancer
A phase II clinical trial evaluated the combination of iniparib with gemcitabine and carboplatin in patients with platinum-resistant recurrent ovarian cancer. The study reported the following outcomes:
| Patient Cohort | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Overall Platinum-Resistant Population | 26% | 6.8 months |
| Platinum-Resistant with BRCA mutation | 46% | Not Reported |
| Platinum-Resistant without BRCA mutation | 28.6% | Not Reported |
Data from a phase II trial of iniparib in combination with gemcitabine/carboplatin in patients with recurrent ovarian cancer.[2][3][4][5]
These results suggest that the combination therapy had some activity in a heavily pre-treated, platinum-resistant population, with a notably higher response rate in patients with BRCA mutations.[2][3][4][5]
Comparative Efficacy of Established PARP Inhibitors in Cisplatin-Resistant Cell Lines
In contrast to the ambiguity surrounding this compound's mechanism, several other PARP inhibitors have demonstrated clear efficacy in preclinical models of cisplatin resistance. Cisplatin-resistant cancer cells often exhibit hyperactivation of PARP1, rendering them particularly vulnerable to PARP inhibition.[6]
Preclinical Data: Olaparib and Other PARP Inhibitors
Studies have shown that established PARP inhibitors like olaparib, veliparib, niraparib, rucaparib, and talazoparib can effectively target cisplatin-resistant cancer cells.
Table 2: Growth Inhibitory Effects of Olaparib vs. Iniparib in Breast Cancer Cell Lines (MTT Assay)
| Cell Line | Olaparib IC₅₀ (µM) | Iniparib IC₅₀ (µM) |
| MDA-MB-231 (Triple-Negative) | 4.2 | > 10 |
| MDA-MB-436 (Triple-Negative) | 19.8 | > 10 |
This table presents a sample of comparative data; the full study includes a broader panel of cell lines.[7]
Table 3: Efficacy of Various PARP Inhibitors in Cisplatin-Resistant Ovarian Cancer Cell Lines
| PARP Inhibitor | Cisplatin-Resistant Cell Line | Outcome |
| Olaparib | A2780cis | Cross-resistance observed |
| Niraparib | W1CR | Cross-resistance observed |
| Rucaparib | W1CR | Similar sensitivity to parental line |
This table highlights the complex and cell-line-specific responses to different PARP inhibitors in cisplatin-resistant models.[8]
Table 4: Efficacy of PARP Inhibitors in Bladder Cancer Cells
| PARP Inhibitor | Outcome in Bladder Cancer Cell Lines |
| Niraparib | Effective in reducing cell survival as a single agent |
| Talazoparib | Effective in reducing cell survival as a single agent |
| Veliparib | Not effective even at high concentrations |
Data from a study investigating PARP inhibitors in bladder cancer cells.[9]
These preclinical findings underscore the potential of true PARP inhibitors to overcome cisplatin resistance, although the response can be variable and dependent on the specific inhibitor and the genetic background of the cancer cells.[8][9]
Experimental Protocols
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic effects of PARP inhibitors alone or in combination with cisplatin on cancer cell lines.
Methodology (MTT Assay Example):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the PARP inhibitor and/or cisplatin. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).[10]
Methodology (Clonogenic Assay Example):
-
Cell Seeding: Seed a low number of cells in a 6-well plate.
-
Drug Treatment: Treat the cells with the desired drug concentrations for a specific duration (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Allow the cells to grow for 10-14 days until visible colonies form.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.[10][11]
Clinical Trial Protocol (Iniparib in Platinum-Resistant Ovarian Cancer)
Objective: To evaluate the efficacy and safety of iniparib in combination with gemcitabine and carboplatin in patients with platinum-resistant recurrent ovarian cancer.
Treatment Regimen:
-
Iniparib: 5.6 mg/kg administered intravenously on days 1, 4, 8, and 11.
-
Gemcitabine: 1000 mg/m² administered intravenously on days 1 and 8.
-
Carboplatin: AUC 4 administered intravenously on day 1.
Signaling Pathways and Experimental Workflows
Cisplatin Action and Resistance & PARP Inhibition
Cisplatin exerts its cytotoxic effect by forming DNA adducts, leading to DNA damage and apoptosis. Resistance can develop through various mechanisms, including increased DNA repair, reduced drug accumulation, and inactivation of apoptotic pathways. PARP inhibitors capitalize on the reliance of some cancer cells, particularly those with deficient homologous recombination repair (like BRCA-mutated tumors), on PARP-mediated DNA repair.
Caption: Cisplatin induces DNA damage, leading to apoptosis. Resistance can arise from enhanced DNA repair. PARP inhibitors block single-strand break repair, leading to synthetic lethality in homologous recombination deficient cells.
Experimental Workflow for Assessing PARP Inhibitor Efficacy
The following diagram illustrates a typical workflow for evaluating the efficacy of a PARP inhibitor in cisplatin-resistant cell lines.
Caption: A standard workflow for testing PARP inhibitor efficacy in cisplatin-resistant versus sensitive cell lines.
Conclusion
The role of this compound (iniparib) in treating cisplatin-resistant cancers is complex. While early clinical data suggested some benefit, particularly in BRCA-mutated ovarian cancer, its disputed mechanism as a PARP inhibitor complicates its direct comparison with other drugs in this class. Established PARP inhibitors, in contrast, have a clear mechanism of action and have demonstrated significant preclinical efficacy in overcoming cisplatin resistance in various cancer cell lines. For researchers and drug development professionals, the story of iniparib serves as a crucial case study on the importance of mechanistic validation. Future research should focus on well-characterized PARP inhibitors and the identification of biomarkers to predict response in cisplatin-resistant tumors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase II Trials of Iniparib (BSI-201) in Combination with Gemcitabine and Carboplatin in Patients with Recurrent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase II Trials of Iniparib (BSI-201) in Combination with Gemcitabine and Carboplatin in Patients with Recurrent Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Phase II Trials of Iniparib (BSI-201) in Combination with Gemcitabine and Carboplatin in Patients with Recurrent Ovarian Cancer | Semantic Scholar [semanticscholar.org]
- 6. Cisplatin-resistant cancer cells sensitive to experimental anticancer drugs called PARP inhibitors - ecancer [ecancer.org]
- 7. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased efficacy of PARP inhibitors against cisplatin-sensitive and -resistant ovarian cancer cells mediated via ATR and ATM inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP inhibitors chemopotentiate and synergize with cisplatin to inhibit bladder cancer cell survival and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PARP inhibition selectively increases sensitivity to cisplatin in ERCC1-low non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of BSI-401: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PARP1 inhibitor BSI-401 with other therapeutic alternatives, supported by experimental data from published studies. The information is intended to assist researchers, scientists, and drug development professionals in their evaluation of this compound.
Executive Summary
This compound is a potent poly(ADP-ribose) polymerase 1 (PARP1) inhibitor that has demonstrated significant antitumor activity in preclinical models, both as a monotherapy and in combination with DNA-damaging agents. Notably, in pancreatic cancer models, this compound has shown synergistic effects with the chemotherapeutic agent oxaliplatin, leading to enhanced tumor growth inhibition and prolonged survival. This guide will delve into the quantitative data from these studies, provide detailed experimental methodologies, and visualize the underlying biological pathways and experimental workflows. In contrast to this compound, another compound from BiPar Sciences, iniparib (BSI-201), was initially developed as a PARP inhibitor but was later found to not inhibit PARP activity directly, highlighting a key distinction in their mechanisms of action.[1]
Data Presentation
The following tables summarize the key quantitative data from a pivotal preclinical study investigating the efficacy of this compound in pancreatic cancer models.
Table 1: In Vivo Efficacy of this compound as a Single Agent in Orthotopic Pancreatic Cancer Xenograft Models [2]
| Treatment Group | Administration Route & Schedule | Median Survival (Days) | P-value vs. No Treatment |
| No Treatment | - | 46 | - |
| This compound | 200 mg/kg Intraperitoneal (QW x 4) | 144 | 0.0018 |
| No Treatment | - | 73 | - |
| This compound | 400 mg/kg Oral (QD5+R2 x 4) | 194 | 0.0017 |
Table 2: Synergistic Antitumor Activity of this compound in Combination with Oxaliplatin [2]
| Treatment Group | Median Survival (Days) | P-value vs. No Treatment |
| No Treatment | 46 | - |
| This compound + Oxaliplatin | 132 | 0.0063 |
Table 3: In Vitro Cytotoxicity of this compound [2]
| Cell Line | PARP-1 Status | This compound Sensitivity |
| A16 MEF | +/+ | Sensitive |
| A12 MEF | -/- | 2x more resistant than A16 |
Experimental Protocols
In Vivo Orthotopic Pancreatic Cancer Xenograft Model[2][3]
A detailed methodology for the in vivo experiments cited in this guide is provided below.
1. Cell Lines and Culture:
-
Human pancreatic cancer cell lines (e.g., COLO357FG, L3.6pl) expressing luciferase are used.
-
Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Animal Model:
-
Athymic nude mice (nu/nu) are used for tumor implantation.
-
Mice are housed in a pathogen-free environment.
3. Orthotopic Tumor Implantation:
-
Mice are anesthetized.
-
A small abdominal incision is made to expose the pancreas.
-
A suspension of pancreatic cancer cells is injected into the pancreas.
-
The abdominal wall and skin are closed with sutures.
4. Treatment Administration:
-
This compound:
-
Oxaliplatin: Administered intraperitoneally at a clinically relevant dosage.
-
Combination Therapy: this compound and oxaliplatin are administered according to a predetermined schedule.
5. Monitoring and Efficacy Evaluation:
-
Tumor growth is monitored using bioluminescence imaging.
-
Animal survival is recorded, and the median survival time is calculated for each group.
-
Statistical analyses (e.g., log-rank test for survival) are performed to determine the significance of the observed differences.
Mandatory Visualization
Signaling Pathway of PARP1 Inhibition
The following diagram illustrates the mechanism of action of PARP inhibitors like this compound in the context of DNA damage and repair.
Caption: Mechanism of PARP1 inhibition by this compound leading to cancer cell death.
Experimental Workflow for In Vivo Study
This diagram outlines the workflow of the preclinical in vivo experiments described in this guide.
Caption: Workflow for evaluating the in vivo antitumor activity of this compound.
References
BSI-401: A Synergistic Partner for DNA Damaging Agents in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continually evolving, with a significant focus on combination therapies that enhance efficacy and overcome resistance. BSI-401, a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, has emerged as a promising agent in this arena, demonstrating significant synergistic effects when combined with DNA damaging agents. This guide provides a comprehensive comparison of this compound's synergistic activity, supported by experimental data, to inform further research and drug development.
Unveiling the Synergy: this compound and DNA Damaging Agents
This compound's primary mechanism of action involves the inhibition of PARP-1, a key enzyme in the base excision repair (BER) pathway. The BER pathway is crucial for repairing single-strand DNA breaks, a common form of damage induced by many chemotherapeutic agents. By inhibiting PARP-1, this compound prevents the repair of these breaks, leading to their accumulation and the formation of more lethal double-strand breaks, ultimately resulting in cancer cell death.[1] This mechanism forms the basis of its synergistic relationship with various DNA damaging agents.
This compound and Oxaliplatin: A Potent Partnership in Pancreatic Cancer
The most well-documented synergistic interaction of this compound is with oxaliplatin, a platinum-based chemotherapeutic agent that induces DNA adducts and single-strand breaks.[1] Preclinical studies in pancreatic cancer models have demonstrated that the combination of this compound and oxaliplatin leads to a significant increase in antitumor activity compared to either agent alone.[1][2]
In Vitro and In Vivo Efficacy
Table 1: In Vivo Antitumor Activity of this compound and Oxaliplatin in an Orthotopic Pancreatic Cancer Model
| Treatment Group | Median Survival (days) | P-value vs. Control | P-value vs. Oxaliplatin Alone |
| Control (No Treatment) | 46 | - | - |
| This compound (oral, 400 mg/kg) | 73 | P = 0.0017 | - |
| Oxaliplatin (10 mg/kg) | Not explicitly stated, but less than combination | - | - |
| This compound + Oxaliplatin | 132 | P = 0.0063 | Significant synergistic effect reported |
Data extracted from Melisi et al., Clinical Cancer Research, 2009.[1][2]
The in vivo data clearly demonstrates a potent synergistic effect, with the combination of this compound and oxaliplatin significantly extending the survival of tumor-bearing mice compared to monotherapy.[1][2]
Broader Synergistic Potential of PARP Inhibitors
While specific data for this compound in combination with other DNA damaging agents is limited in the public domain, the broader class of PARP inhibitors has shown synergistic effects with a variety of chemotherapeutics. This suggests a similar potential for this compound.
Table 2: Documented Synergies of PARP Inhibitors with Various DNA Damaging Agents
| DNA Damaging Agent | Cancer Type | Observed Synergistic Effect |
| Temozolomide | Glioblastoma | Enhanced cytotoxicity and apoptosis[3][4][5][6][7] |
| Irinotecan | Colorectal Cancer | Increased cell cycle arrest and apoptosis[8][9][10][11][12] |
| Cisplatin | Head and Neck, Ovarian Cancer | Increased DNA damage and cell death[13][14][15] |
| Topotecan | Small Cell Lung Cancer | Tumor shrinkage in relapsed/resistant cases[16][17][18] |
Experimental Protocols
A detailed experimental protocol for assessing the synergy between this compound and a DNA damaging agent is crucial for reproducible research. Below is a generalized protocol based on standard methodologies.
In Vitro Synergy Assessment: Cell Viability Assay (MTT/XTT Assay)
1. Cell Culture:
- Culture the desired cancer cell line (e.g., pancreatic, ovarian) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C and 5% CO2.
2. Drug Preparation:
- Prepare stock solutions of this compound and the DNA damaging agent (e.g., oxaliplatin) in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of each drug and combinations at a constant ratio.
3. Cell Seeding:
- Seed cells in 96-well plates at a predetermined density to ensure logarithmic growth during the experiment.
- Allow cells to adhere overnight.
4. Drug Treatment:
- Treat cells with varying concentrations of this compound alone, the DNA damaging agent alone, and the combination of both.
- Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Incubate the plates for a specified period (e.g., 72 hours).
5. Cell Viability Measurement:
- Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
6. Data Analysis (Chou-Talalay Method):
- Calculate the percentage of cell viability for each treatment group relative to the control.
- Use software like CompuSyn to calculate the Combination Index (CI).
- CI < 1: Synergism
- CI = 1: Additive effect
- CI > 1: Antagonism
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental processes, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits PARP-1, preventing the repair of DNA single-strand breaks.
Caption: Workflow for determining in vitro synergy using the Chou-Talalay method.
Conclusion
This compound demonstrates significant synergistic potential with DNA damaging agents, particularly oxaliplatin, in preclinical cancer models. This synergy is rooted in the targeted inhibition of the BER pathway, leading to enhanced cancer cell death. The broader evidence from other PARP inhibitors suggests that this compound could be a valuable combination partner for a range of chemotherapeutics. Further investigation into these combinations, guided by robust experimental design and analysis, is warranted to fully elucidate the therapeutic potential of this compound in clinical settings.
References
- 1. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temozolomide treatment combined with AZD3463 shows synergistic effect in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effect of temozolomide and thymoquinone on human glioblastoma multiforme cell line (U87MG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combinatorial Effect of Temozolomide and Naringenin in Human Glioblastoma Multiforme Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADAM12 promotes temozolomide resistance in glioblastoma by activating the TNF-α - NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of Resveratrol and Temozolomide Against Glioblastoma Cells: Underlying Mechanism and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oncolytic vaccinia virus synergizes with irinotecan in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II study of oral S-1 with irinotecan and bevacizumab (SIRB) as first-line therapy for patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bevacizumab Alone and in Combination With Irinotecan in Recurrent Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic antitumor activity of irinotecan in combination with 5-fluorouracil in rats bearing advanced colorectal cancer: role of drug sequence and dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. S-1 and irinotecan plus bevacizumab versus mFOLFOX6 or CapeOX plus bevacizumab as first-line treatment in patients with metastatic colorectal cancer (TRICOLORE): a randomized, open-label, phase III, noninferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cisplatin Alters Antitumor Immunity and Synergizes with PD-1/PD-L1 Inhibition in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combining cisplatin and a STING agonist into one molecule for metalloimmunotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cisplatin in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhalation delivery dramatically improves the efficacy of topotecan for the treatment of local and distant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. Topotecan–Berzosertib Combination for Small Cell Lung Cancer - NCI [cancer.gov]
Assessing the Therapeutic Index of BSI-401 in the Landscape of PARP Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the therapeutic index—a measure of a drug's safety and efficacy—is paramount. This guide provides a comparative assessment of the investigational PARP inhibitor BSI-401 against established PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. Due to the preclinical stage of this compound's development, this comparison juxtaposes its preclinical data with the extensive clinical data of the approved inhibitors, a crucial distinction for interpreting the findings.
Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in the homologous recombination repair pathway, particularly those with BRCA1/2 mutations. By blocking the repair of single-strand DNA breaks, these inhibitors induce synthetic lethality in cancer cells. While the approved PARP inhibitors have demonstrated significant clinical benefit, their therapeutic indices vary, necessitating a careful evaluation of their efficacy against their toxicity profiles.
This compound, a novel PARP-1 inhibitor, has shown promise in preclinical studies, particularly in pancreatic cancer models.[1][2] However, its clinical development status is currently pending, and publicly available data is limited to these early-stage investigations. This guide aims to provide a comprehensive overview of the available data to inform future research and development in this class of drugs.
Comparative Efficacy Data
The following tables summarize the efficacy of this compound in preclinical models and the clinical efficacy of Olaparib, Rucaparib, Niraparib, and Talazoparib in relevant cancer indications.
Table 1: Preclinical Efficacy of this compound in Pancreatic Cancer Models
| Model System | Treatment | Key Efficacy Endpoints | Reference |
| Orthotopic Nude Mouse Model (Luciferase-expressing pancreatic cancer cells) | This compound (200 mg/kg, i.p., QW x 4) | Significantly reduced tumor burden and prolonged survival (46 vs. 144 days, P = 0.0018) compared to no treatment. | [1] |
| Orthotopic Nude Mouse Model (Luciferase-expressing pancreatic cancer cells) | This compound (400 mg/kg, oral, QD5+R2 x 4) | Significantly reduced tumor burden and prolonged survival (73 vs. 194 days, P = 0.0017) compared to no treatment. | [1] |
| Orthotopic Nude Mouse Model (Luciferase-expressing pancreatic cancer cells) | This compound in combination with Oxaliplatin | Potent synergistic antitumor activity (46 vs. 132 days, P = 0.0063). | [1] |
Table 2: Clinical Efficacy of Approved PARP Inhibitors in Ovarian Cancer
| PARP Inhibitor | Clinical Trial (Indication) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Olaparib | SOLO-2 (Platinum-sensitive, relapsed, gBRCA-mutated) | Investigator-assessed: Significant improvement | 19.1 months vs. 5.5 months with placebo | [3] |
| Rucaparib | ARIEL3 (Platinum-sensitive, recurrent, BRCA-mutated or HRD-positive) | Not the primary endpoint | BRCA-mutant: 16.6 months vs. 5.4 months with placebo | [4] |
| Niraparib | NOVA (Platinum-sensitive, recurrent) | Not the primary endpoint | gBRCA cohort: 21.0 months vs. 5.5 months with placebo | [3] |
| Talazoparib | EMBRACA (gBRCA-mutated, HER2-negative advanced breast cancer) | 62.6% | 8.6 months vs. 5.6 months with chemotherapy | [5][6] |
Comparative Toxicity Profiles
A drug's therapeutic index is critically defined by its safety profile. The following tables outline the preclinical safety of this compound and the common adverse events observed in clinical trials of the approved PARP inhibitors.
Table 3: Preclinical Safety of this compound
| Study Type | Maximum Tolerated Dose (MTD) / Key Safety Findings | Reference |
| Dose Escalation Study (Mice) | Safe up to doses of 444 mg/kg/day; no toxic or lethal doses were reached. | [1] |
| Combination Study with Oxaliplatin (Rats) | Significantly prevented acute oxaliplatin-induced neurotoxicity. | [1] |
Table 4: Common Grade 3/4 Adverse Events of Approved PARP Inhibitors (in Ovarian Cancer Trials)
| Adverse Event | Olaparib (SOLO-2) | Rucaparib (ARIEL3) | Niraparib (NOVA) | Talazoparib (EMBRACA - Breast Cancer) |
| Anemia | 19.5% | 22% | 25.3% | 39% |
| Neutropenia | 5.1% | 6.7% | 19.6% | 21% |
| Thrombocytopenia | 1.0% | 4.6% | 33.8% | 15% |
| Fatigue/Asthenia | 3.6% | 7.5% | 8.2% | 6% |
| Nausea | 2.6% | 5.4% | 7.9% | 5% |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the PARP signaling pathway and a typical experimental workflow for determining in vivo tumor growth inhibition.
Caption: PARP-1 activation at DNA single-strand breaks and its inhibition.
Caption: Workflow for assessing in vivo anti-tumor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the assessment of PARP inhibitors.
In Vitro Cell Growth Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a PARP inhibitor that inhibits 50% of cancer cell growth in vitro.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The PARP inhibitor is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the drug for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The results are normalized to the vehicle control, and the IC50 value is calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.[1]
In Vivo Tumor Growth Inhibition in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of a PARP inhibitor in a living organism.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Drug Administration: The PARP inhibitor is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. The control group receives a vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly). Animal welfare is closely monitored.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a set time point. Survival studies continue until the pre-defined survival endpoints are met.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the tumor growth inhibition between the treated and control groups.[1]
Maximum Tolerated Dose (MTD) Study in Preclinical Models
Objective: To determine the highest dose of a drug that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Selection: Typically conducted in two species (a rodent and a non-rodent).
-
Dose Escalation: A small group of animals is given a starting dose of the drug. The dose is then escalated in subsequent groups of animals.
-
Toxicity Monitoring: Animals are closely monitored for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior. Blood samples may be collected for hematology and clinical chemistry analysis.
-
Dose-Limiting Toxicity (DLT): The dose level at which a predefined level of toxicity is observed is considered the DLT.
-
MTD Determination: The MTD is typically defined as the highest dose level at which no more than a certain percentage of animals (e.g., 10%) show signs of dose-limiting toxicity.[7][8][9]
Conclusion
The comparison of this compound with approved PARP inhibitors highlights the challenge of evaluating therapeutic indices across different stages of drug development. Preclinical data for this compound suggests a favorable safety profile and significant anti-tumor activity, particularly in combination with chemotherapy in pancreatic cancer models.[1] However, without clinical data, a direct comparison of its therapeutic index with that of Olaparib, Rucaparib, Niraparib, and Talazoparib remains speculative.
The approved PARP inhibitors, while sharing a common mechanism of action, exhibit distinct efficacy and toxicity profiles, leading to variations in their therapeutic indices in different clinical settings.[3] Hematological toxicities are a common class effect, with varying incidences of anemia, neutropenia, and thrombocytopenia among the different agents. The choice of a particular PARP inhibitor for a patient often involves considering the specific tumor type, biomarker status (e.g., BRCA mutation), and the individual patient's tolerance for potential side effects.
Further clinical investigation of this compound is necessary to ascertain its therapeutic index in humans and to determine its potential role in the expanding armamentarium of PARP inhibitors. This guide underscores the importance of a comprehensive evaluation of both efficacy and safety data in the development and clinical application of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. PARP Inhibitors Have Acceptable Toxicity Profiles and Have Shown Efficacy in Treatment of Ovarian Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Talazoparib versus chemotherapy in patients with germline BRCA1/2-mutated HER2-negative advanced breast cancer: final overall survival results from the EMBRACA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. altasciences.com [altasciences.com]
Safety Operating Guide
Navigating the Safe Disposal of BSI-401: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the disposal of BSI-401, a cyanoacrylate-based adhesive, synthesizing safety data to offer clear, actionable steps. While this document provides comprehensive guidance, always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use.
Chemical and Hazard Data Summary
"this compound" is identified as a cyanoacrylate adhesive. Cyanoacrylates are rapid-polymerizing adhesives that bond quickly to surfaces. While considered to have low toxicity, they can cause skin, eye, and respiratory irritation.[1] The following table summarizes the key hazard and property information for cyanoacrylate-based adhesives.
| Property | Information |
| Primary Component | Cyanoacrylate Ester (e.g., Butyl 2-cyanoacrylate)[2] |
| Appearance | Clear, colorless liquid[1] |
| Odor | Characteristic, irritating[1][2] |
| Primary Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1] |
| Health Effects | Bonds skin and eyes in seconds. Vapors may cause irritation to the eyes and respiratory system.[1] |
| Environmental Hazards | There is no data on the ecotoxicity of this product, but it is noted to be biodegradable.[1] |
| Disposal Consideration | Cured (polymerized) material can often be disposed of as non-hazardous waste. Uncured material disposal must comply with local regulations.[2] |
Experimental Protocol for Disposal
The primary method for the safe disposal of small quantities of this compound involves inducing polymerization to render the material non-hazardous, followed by disposal as solid waste. For larger quantities or spills, professional hazardous waste disposal services should be consulted.
Personal Protective Equipment (PPE) Protocol:
Before beginning the disposal process, ensure the following PPE is worn:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Nitrile or butyl rubber gloves. Avoid cotton or fabric gloves as they can react with the adhesive and generate heat.
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary to avoid inhaling vapors.[1]
-
Body Protection: A standard laboratory coat is recommended.
Step-by-Step Disposal Procedure:
-
Ensure Adequate Ventilation: Perform the disposal procedure in a well-ventilated area, such as a fume hood, to minimize inhalation of vapors.[1]
-
Prepare for Polymerization:
-
For small, residual amounts of liquid this compound in containers, the adhesive can be cured within the container.
-
Place the open container in a secondary container (e.g., a beaker or tray) to contain any potential overflow.
-
-
Induce Polymerization:
-
Add a small amount of water to the container. Cyanoacrylates polymerize in the presence of moisture.
-
Alternatively, the adhesive can be spread out on an inert material (such as sand or vermiculite) in a designated container and allowed to cure by exposure to atmospheric moisture.
-
Caution: The polymerization process can generate heat. Avoid direct contact with the curing adhesive.
-
-
Verify Complete Curing:
-
Allow the adhesive to fully harden. This may take several minutes to hours, depending on the volume and environmental conditions.
-
The material is considered cured when it is a solid, inert polymer.
-
-
Dispose of Cured Material:
-
Once fully cured, the solid polymer is generally considered non-hazardous.[2]
-
The container with the cured adhesive can be disposed of in the regular solid waste stream, in accordance with institutional and local regulations.
-
-
Decontaminate and Clean:
-
Wipe down any surfaces that may have come into contact with the uncured adhesive using acetone or a commercial cyanoacrylate debonder.
-
Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) as solid waste after allowing any residual solvent to evaporate in a well-ventilated area.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can effectively manage the disposal of this compound, mitigating risks and ensuring compliance with safety and environmental regulations. Always prioritize safety and consult institutional guidelines for chemical waste management.
References
Personal protective equipment for handling BSI-401
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of BSI-401, an investigational poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. As a potent, cytotoxic agent, adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Given the cytotoxic nature of this compound and related PARP inhibitors, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for various handling scenarios.
| Activity | Required PPE | Specifications and Best Practices |
| Low-Risk Activities (e.g., handling sealed containers, transport within the lab) | • Nitrile Gloves (double-gloving recommended)• Lab Coat• Safety Glasses with Side Shields | Gloves should be changed immediately if contaminated, torn, or punctured. A fresh pair should be donned upon entering the handling area. |
| High-Risk Activities (e.g., weighing, dissolving, aliquoting, animal dosing) | • Nitrile Gloves (double-gloving mandatory)• Disposable Gown (solid front, long sleeves, tight cuffs)• Safety Goggles or Face Shield• Respiratory Protection (e.g., N95 or higher-rated respirator) | All high-risk activities must be conducted within a certified chemical fume hood or biological safety cabinet to minimize aerosol generation. |
Note: All PPE should be considered contaminated after use and disposed of as cytotoxic waste.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
